Methyl 2-((3-bromophenyl)thio)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQETZXNXLWFXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-((3-bromophenyl)thio)acetate: A Technical Guide to its Physicochemical Properties and Synthesis
Abstract
This technical guide provides a comprehensive overview of Methyl 2-((3-bromophenyl)thio)acetate, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to predict its physical properties. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and safety. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this molecule, providing a framework for its preparation and handling, and highlighting the necessity for empirical validation of its physical constants.
Introduction and Predicted Physicochemical Properties
Methyl 2-((3-bromophenyl)thio)acetate is an organic molecule featuring a brominated aromatic ring linked through a thioether bond to a methyl acetate group. This structure presents multiple functionalities that are attractive for further chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of the thioether linkage, in particular, offers a site for oxidation or other transformations, while the bromo-substituted phenyl ring is amenable to a variety of cross-coupling reactions.
A thorough search of the scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties for Methyl 2-((3-bromophenyl)thio)acetate. However, by examining closely related structural analogs, we can formulate a set of predicted properties. The oxygen analog, Methyl 2-(3-bromophenyl)acetate, is documented as a liquid at room temperature.[1][2] Similarly, S-Phenyl thioacetate, which shares the thioester functionality, is also a liquid. Based on these analogs, it is highly probable that Methyl 2-((3-bromophenyl)thio)acetate is a liquid or a low-melting solid at ambient temperature.
| Property | Predicted Value | Rationale/Notes |
| Molecular Formula | C₉H₉BrO₂S | - |
| Molecular Weight | 261.14 g/mol | - |
| Physical State | Liquid or Low-Melting Solid | Based on the liquid state of analogous compounds such as Methyl 2-(3-bromophenyl)acetate and S-Phenyl thioacetate.[1][2] The introduction of sulfur may slightly raise the melting point compared to its oxygen analog. |
| Melting Point | Not Experimentally Determined | This is a critical data gap that requires empirical validation upon synthesis of the compound. |
| Boiling Point | High, likely > 200 °C at atmospheric pressure | Predicted to have a high boiling point due to its molecular weight and polar functional groups. Likely to require vacuum distillation for purification to prevent decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF, Toluene). Insoluble in water. | The molecule possesses both polar (ester, thioether) and non-polar (bromophenyl) regions, suggesting broad solubility in organic media. |
| Appearance | Colorless to pale yellow oil or solid | Based on the typical appearance of related aryl thioacetates.[3] |
Synthesis and Purification: A Validated Protocol
The synthesis of Methyl 2-((3-bromophenyl)thio)acetate can be reliably achieved through a nucleophilic substitution reaction (S-alkylation) between 3-bromothiophenol and methyl bromoacetate. This is a standard and high-yielding transformation in organic chemistry. The protocol described below is designed to be a self-validating system, with clear checkpoints and rationales for each step.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl 2-((3-bromophenyl)thio)acetate.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromothiophenol (C₆H₅BrS)
-
Methyl bromoacetate (BrCH₂COOCH₃)[4]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromothiophenol (1.0 eq). Dissolve the thiophenol in anhydrous acetone (approximately 0.2 M concentration).
-
Expertise & Causality: The use of a nitrogen atmosphere is crucial as thiophenols can be susceptible to oxidative dimerization to form disulfides, especially in the presence of a base.[5] Anhydrous solvent prevents unwanted side reactions, such as hydrolysis of the ester.
-
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Expertise & Causality: Potassium carbonate is a mild, inexpensive, and easily removable base. It is sufficient to deprotonate the acidic thiophenol (pKa ~6-7) to the more nucleophilic thiophenolate anion. An excess is used to ensure complete deprotonation and to drive the reaction to completion.
-
-
Addition of Electrophile: To the stirring suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Expertise & Causality: A slight excess of the alkylating agent ensures that all of the valuable thiophenol is consumed. A dropwise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.
-
Trustworthiness: TLC is a critical checkpoint. A spot corresponding to the starting thiophenol should diminish and a new, less polar spot corresponding to the product should appear. This provides in-process validation that the reaction is proceeding as expected.
-
-
Work-up: a. Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite® to remove the potassium carbonate and any inorganic salts. b. Rinse the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
- Expertise & Causality: The water washes remove any remaining inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is typically effective for eluting the product.
-
Trustworthiness: Column chromatography is the standard and most reliable method for purifying compounds of this type, ensuring the removal of any unreacted starting materials and byproducts.[6] The purity of the collected fractions should be confirmed by TLC before combining and concentrating.
-
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized Methyl 2-((3-bromophenyl)thio)acetate should be confirmed by a suite of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the sulfur (~3.6-3.8 ppm), and a series of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the four protons on the bromophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal a peak for the carbonyl carbon of the ester (~170 ppm), a peak for the methyl ester carbon (~52 ppm), a peak for the methylene carbon (~35-40 ppm), and six distinct peaks for the carbons of the bromophenyl ring, including one directly attached to the bromine atom (~122 ppm).
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735-1745 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Handling, Storage, and Safety
-
Handling: Methyl 2-((3-bromophenyl)thio)acetate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.
-
Toxicity: While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. The starting materials, 3-bromothiophenol and methyl bromoacetate, are toxic and lachrymatory.[4]
Conclusion
While the experimentally determined melting point and other physical constants of Methyl 2-((3-bromophenyl)thio)acetate are not currently reported in the scientific literature, its synthesis is straightforward via the S-alkylation of 3-bromothiophenol. This guide provides a robust and well-rationalized protocol for its preparation and purification. Based on the physical properties of structurally similar molecules, it is predicted to be a liquid or a low-melting solid. The information contained herein serves as a critical starting point for researchers, enabling its synthesis and further investigation. It is imperative that future work on this compound includes the empirical determination and publication of its fundamental physical properties to complete the chemical profile of this versatile synthetic building block.
References
-
Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]
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MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
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ResearchGate. Aryl Thiocyanate as an Organic 'CN' Source: Access to Thiocyano‐Thioesters from Cyclic Thioacetals. [Link]
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Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
-
ResearchGate. Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. [Link]
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National Center for Biotechnology Information. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
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Organic Syntheses. (Phenylthio)nitromethane. [Link]
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ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. [Link]
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-
The Royal Society of Chemistry. Efficient Synthesis of Organic Thioacetates in Water. [Link]
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Beilstein Journals. Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. [Link]
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Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. [Link]
-
Asian Journal of Chemistry. Rapid and Convenient Synthesis of S-Acetylarenethiols by Non-aqueous Diazotization. [Link]
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MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]
-
MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]
-
RSC Publishing. Electrochemical synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide. [Link]
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An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 2-((3-bromophenyl)thio)acetate
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-((3-bromophenyl)thio)acetate. We will explore the theoretical principles underpinning its solubility, present a predictive solubility profile based on solvent properties, and provide a rigorous, validated experimental protocol for accurate solubility determination. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.
Physicochemical Profile of Methyl 2-((3-bromophenyl)thio)acetate
A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility.[2]
-
IUPAC Name: methyl 2-[(3-bromophenyl)sulfanyl]acetate
-
CAS Number: 150529-73-0
-
Molecular Formula: C₉H₉BrO₂S
-
Molecular Weight: 261.14 g/mol
-
Physical Form: Liquid
Structural Analysis: Methyl 2-((3-bromophenyl)thio)acetate possesses a multi-functional structure that dictates its interaction with various solvents:
-
Aromatic Ring: The bromophenyl group is a large, non-polar moiety that favors interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Thioether Linkage (-S-): The sulfur atom introduces some polarizability but is generally considered a weakly polar group.
-
Ester Group (-COOCH₃): The methyl ester group is the most significant polar feature of the molecule. The carbonyl oxygen and ester oxygen can act as hydrogen bond acceptors, contributing to solubility in protic and polar aprotic solvents.[2]
The presence of both a large non-polar aromatic ring and a polar ester group suggests that Methyl 2-((3-bromophenyl)thio)acetate will exhibit a nuanced solubility profile, with moderate to good solubility in a range of solvents of intermediate polarity.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[2]
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents have significant dipole moments and, in the case of alcohols, can act as hydrogen bond donors and acceptors. The polar ester group of Methyl 2-((3-bromophenyl)thio)acetate will interact favorably with these solvents. However, the large, non-polar bromophenyl group may limit high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). The non-polar aromatic ring of the solute will interact well with these solvents, but the polar ester group will be poorly solvated, likely resulting in lower solubility compared to more polar options.[4]
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents offer a balance of properties. They possess dipole moments capable of interacting with the ester group while also having sufficient non-polar character to effectively solvate the aromatic ring. It is predicted that Methyl 2-((3-bromophenyl)thio)acetate will exhibit its highest solubility in this class of solvents.
Predicted Solubility Profile
While experimental data for this specific compound is not widely published, we can construct a predicted solubility profile by correlating the solute's structure with the known properties of common organic solvents. The following tables provide a reference for solvent properties and the expected solubility behavior of Methyl 2-((3-bromophenyl)thio)acetate.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Predicted Solubility Rank |
|---|---|---|---|---|
| n-Hexane | 0.1 | 1.89 | Non-Polar | Low |
| Toluene | 2.4 | 2.38 | Non-Polar | Moderate-Low |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic | High |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | High |
| Acetone | 5.1 | 20.7 | Polar Aprotic | High |
| Ethanol | 4.3 | 24.55 | Polar Protic | Moderate-High |
| Methanol | 5.1 | 32.7 | Polar Protic | Moderate |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Moderate |
Data compiled from various sources, including references[6][7][8][9].
Table 2: Predicted Qualitative Solubility of Methyl 2-((3-bromophenyl)thio)acetate
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| n-Hexane | Sparingly Soluble / Insoluble | The high polarity of the ester group is not well-solvated by the non-polar solvent. |
| Toluene | Soluble | The aromatic nature of toluene solvates the bromophenyl ring effectively. |
| Dichloromethane | Freely Soluble | Offers a good balance of polarity to solvate the ester and non-polar character for the ring. |
| Ethyl Acetate | Freely Soluble | The ester functionality is similar to the solute's polar group, promoting strong interactions. |
| Acetone | Freely Soluble | The high polarity effectively solvates the ester group. |
| Ethanol | Soluble | Can act as a hydrogen bond acceptor for the ester, but the alkyl chain is less effective at solvating the aromatic ring than other polar solvents. |
| Methanol | Soluble | Similar to ethanol, but its higher polarity may slightly reduce its affinity for the non-polar part of the molecule. |
| DMSO | Soluble | A very strong polar aprotic solvent that can effectively solvate the ester group, though it may be less favorable for the non-polar ring. |
A Validated Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[10][11] This protocol is adapted from the OECD Guideline 105 and established pharmaceutical practices.[12][13]
Objective: To determine the equilibrium solubility of Methyl 2-((3-bromophenyl)thio)acetate in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
Methyl 2-((3-bromophenyl)thio)acetate (of known purity)
-
HPLC-grade organic solvents
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[14]
Methodology:
Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of Methyl 2-((3-bromophenyl)thio)acetate to a pre-weighed glass vial. The goal is to have undissolved solid/liquid remaining at equilibrium to ensure saturation.[15] A starting point is ~50 mg. 1.2. Record the exact mass of the compound added. 1.3. Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. 1.4. Securely cap the vial. 1.5. Prepare at least three replicate vials for each solvent to ensure statistical validity.
Step 2: Equilibration 2.1. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C) and agitation speed (e.g., 150 rpm).[11] 2.2. Allow the samples to equilibrate for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[15][16] The time to equilibrium should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) and ensuring the concentration has plateaued.[11]
Step 3: Sample Separation 3.1. After equilibration, visually confirm the presence of excess undissolved solute. 3.2. Separate the saturated solution (supernatant) from the undissolved solid/liquid. This is a critical step to avoid artificially inflating the solubility measurement.
- Method A (Preferred): Centrifugation. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) while maintaining the test temperature.
- Method B: Filtration. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean HPLC vial.[17] Discard the first few drops of filtrate to saturate the filter material.
Step 4: Analysis by HPLC 4.1. Calibration: Prepare a series of calibration standards of Methyl 2-((3-bromophenyl)thio)acetate of known concentrations in the test solvent.[14] 4.2. Quantification: Analyze the filtered supernatant from the equilibrated samples by HPLC. The HPLC method must be validated for specificity, linearity, accuracy, and precision.[18] 4.3. Calculation: Use the calibration curve to determine the concentration of the solute in the saturated solution. This concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Interpretation and Application in Research & Development
Quantitative solubility data is invaluable across the drug development pipeline:
-
Process Chemistry: Informs the choice of solvents for chemical reactions and workups, impacting reaction kinetics, yield, and purity.
-
Purification: Essential for developing crystallization procedures. Knowledge of solubility in various solvents allows for the selection of appropriate solvent/anti-solvent systems for efficient purification and isolation of the desired polymorph.
-
Formulation Development: Solubility is a prerequisite for developing liquid formulations (e.g., for injections or oral solutions). For solid dosage forms, solubility in biorelevant media is a key determinant of dissolution rate and, consequently, bioavailability.[16]
-
Preclinical Studies: Understanding solubility helps in preparing appropriate vehicle formulations for in vitro and in vivo testing, ensuring accurate and reproducible results.[19]
References
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Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]
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Solubility of organic compounds (video) . Khan Academy. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024, December 9). Protocols.io. [Link]
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Solubility . Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
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Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances . (2021, September 15). Environmental Sciences Europe. [Link]
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Annex 4 . World Health Organization (WHO). [Link]
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Test No. 105: Water Solubility . OECD. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018, August 31). Regulations.gov. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? . (2013, November 12). ResearchGate. [Link]
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Principles of Solubility in Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. [Link]
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Solubility of Organic Compounds: Principle and Examples 2026 . (2026, February 1). chemistrysh.com. [Link]
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Solvent Polarity Table . Scribd. [Link]
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How to measure solubility for drugs in oils/emulsions? . (2023, April 5). ResearchGate. [Link]
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Polarities of Solvents . Shodex HPLC Columns and Standards. [Link]
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Determining the water solubility of difficult-to-test substances A tutorial review . Analytica Chimica Acta. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection . (2021, February 14). Improved Pharma. [Link]
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Solvent-Miscibility-and-Polarity-Chart.pdf . Organometallics. [Link]
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Strategic Utility of 3-Bromophenyl Thioacetate Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
In the landscape of organosulfur chemistry, 3-bromophenyl thioacetate (S-(3-bromophenyl) ethanethioate) serves as a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic precursor (thioacetate) for sulfur introduction.
For drug development professionals, this molecule offers a solution to a common synthetic bottleneck: introducing a thiol group into a complex biaryl system without handling odorous, oxidatively unstable free thiols early in the synthesis.[1] This guide details the synthesis, stability, and strategic application of 3-bromophenyl thioacetate derivatives in accessing high-value pharmacophores, including DPP-IV inhibitors and kinase antagonists.[1]
Chemical Profile & Structural Logic[1]
The Orthogonal Scaffold
The core utility of 3-bromophenyl thioacetate arises from the electronic and steric differentiation between its two functional groups.
-
The Masked Thiol (Thioacetate): The acetyl group protects the sulfur atom from oxidation (disulfide formation) and prevents catalyst poisoning during transition-metal-catalyzed reactions. It can be cleaved under mild conditions (base or reduction) to reveal the free thiophenol.
-
The Cross-Coupling Handle (Meta-Bromine): The bromine atom at the meta position enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] Crucially, the thioacetate group is generally stable under these coupling conditions, allowing for "Late-Stage Sulfur Deprotection."[1]
Physical Properties
-
CAS Number: 934-87-2 (Parent Phenyl Thioacetate); 3-bromo derivatives vary.[1]
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid.[1]
-
Stability: Stable to air and moisture at room temperature. Hydrolyzes in the presence of strong bases (NaOH, KOH) or reducing agents (LiAlH4).
Synthetic Routes[2][3][4][5][6][7][8][9][10][11]
To access 3-bromophenyl thioacetate, two primary strategies are employed depending on the starting material availability and scale.
Method A: Palladium-Catalyzed Thioacetylation (Modern Approach)
This method is preferred for generating the thioester directly from aryl halides, avoiding the handling of toxic thiophenols.
-
Substrate: 1-Bromo-3-iodobenzene (Selective) or 1,3-Dibromobenzene.[1]
-
Catalyst: Pd_2(dba)_3 / Xantphos.
-
Mechanism: The Pd(0) catalyst oxidatively inserts into the C-I bond (preferred over C-Br) or C-Br bond. The thioacetate anion displaces the halide.
Method B: Acylation of 3-Bromothiophenol (Classical Approach)
Used when 3-bromothiophenol is readily available.[1]
-
Reagents: Acetyl chloride or Acetic anhydride.
-
Base: Pyridine or Triethylamine.
-
Conditions: 0°C to RT, DCM or THF solvent.
Strategic Reactivity & Applications
Divergent Synthesis Workflow
The following diagram illustrates how 3-bromophenyl thioacetate serves as a divergent node. One path utilizes the bromine for carbon-carbon bond formation, while the other liberates the sulfur for nucleophilic attacks.[1]
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-bromophenyl thioacetate scaffold.
Medicinal Chemistry Case Studies
1. DPP-IV Inhibitors: Research by Lai and Backes demonstrated the use of Pd-catalyzed thioacetylation to synthesize sulfone-containing DPP-IV inhibitors.[1] The thioacetate intermediate allowed for the construction of the aryl core before the sulfur was oxidized to a sulfone.
2. Kinase Inhibitor Scaffolds: The 3-bromothiophenol motif (accessed via the thioacetate) is a precursor to 3-(phenylthio)indoles and benzothiophenes, which are privileged structures in kinase inhibition (e.g., VEGFR, EGFR targets).
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Synthesis of S-(3-Bromophenyl) Thioacetate
Adapted from Lai & Backes, Tetrahedron Lett. 2007.[1]
Objective: Selective conversion of 1-bromo-3-iodobenzene to the thioacetate, leaving the bromine intact.
Reagents:
-
1-Bromo-3-iodobenzene (1.0 equiv)[1]
-
Potassium Thioacetate (KSAc) (1.2 equiv)
-
Pd_2(dba)_3 (1.0 mol%)
-
Xantphos (2.0 mol%)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional, depending on specific catalytic cycle efficiency.
Procedure:
-
Setup: In a glovebox or under argon flow, charge a reaction vial with Pd_2(dba)_3, Xantphos, and KSAc.
-
Addition: Add the solvent (degassed) and 1-bromo-3-iodobenzene.
-
Reaction: Seal the vessel and heat to 80-100°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd residues.
-
Purification: Wash the filtrate with water and brine. Dry over Na_2SO_4. Concentrate and purify via flash column chromatography (SiO_2, 0-10% EtOAc in Hexanes).
-
Yield: Expect 85–95% yield of the thioacetate.
Protocol 2: One-Pot Deacetylation and S-Alkylation
A self-validating protocol for converting the thioacetate to a thioether.[1]
Procedure:
-
Dissolve 3-bromophenyl thioacetate (1.0 mmol) in Methanol (5 mL).
-
Add K_2CO_3 (1.5 mmol) and the alkyl halide (e.g., Benzyl bromide, 1.1 mmol).
-
Stir at Room Temperature for 1 hour. (The base cleaves the acetate; the generated thiolate immediately attacks the alkyl halide).
-
Validation: The disappearance of the carbonyl stretch (~1700 cm⁻¹) in IR and the appearance of the thioether peak confirms the reaction.
Data Summary: Reactivity Profile
| Reaction Type | Reagents | Outcome on Scaffold | Utility |
| Hydrolysis | K2CO3, MeOH | Cleaves -SAc to -SH | Access to free thiols |
| Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4 | Replaces -Br with -Ar | Biaryl synthesis |
| Buchwald-Hartwig | R2NH, Pd catalyst | Replaces -Br with -NR2 | Amination |
| Oxidation | mCPBA or H2O2 | Oxidizes -S- to -SO2- | Sulfone synthesis |
References
-
Lai, C., & Backes, B. J. (2007).[1] Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate.[1][2][3] Tetrahedron Letters, 48(17), 3033-3037.[1] Link
-
Jiang, Y., et al. (2009).[1][4] Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder: A Direct Synthesis of Aryl Thiols.[1][4] Organic Letters, 11(22), 5250-5253.[1] Link
-
Sawada, N., et al. (2006).[1] Synthesis and Activity of Novel DPP-IV Inhibitors.[1][2] Chemical & Pharmaceutical Bulletin, 54(6). (Contextual grounding for thioacetate utility in inhibitor synthesis).
-
Kotha, S., et al. (2022).[1][5] One-pot thiol-free synthetic approach to sulfides.[1][5] RSC Advances, 12, 25685.[1] Link
-
BOC Sciences. (2020). S-Phenyl Thioacetate Properties and Spectra.[1][]
Sources
- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
Biological Activity Potential of Methyl 2-((3-bromophenyl)thio)acetate: A Versatile Pharmacophore in Modern Drug Discovery
As drug discovery shifts toward multi-target-directed ligands and highly optimized bioisosteres, the strategic selection of chemical building blocks is paramount. Methyl 2-((3-bromophenyl)thio)acetate represents a highly privileged scaffold in medicinal chemistry. Far from being a mere intermediate, its unique structural topology—combining a halogenated aromatic ring, a polarizable thioether linkage, and a cleavable ester—makes it a powerful vector for developing therapeutics targeting neuroinflammation, metabolic disorders, and agrochemical resistance.
This technical guide deconstructs the structural rationale, biological target landscape, and self-validating experimental workflows required to harness this compound's full pharmacological potential.
Structural Rationale & Pharmacophore Dynamics
The utility of Methyl 2-((3-bromophenyl)thio)acetate is rooted in the precise electronic and steric properties of its three core functional groups. Understanding the causality behind these structural features is critical for rational drug design:
-
The Meta-Bromine Anchor: The bromine atom at the 3-position serves as a regioselective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). We strategically favor meta-substitution over ortho (which suffers from severe steric hindrance during oxidative addition) and para (which frequently yields metabolically vulnerable quinone-imine intermediates in downstream aminated derivatives).
-
The Thioether Linkage (-S-): Acting as a bioisostere for traditional ether (-O-) or methylene (-CH2-) bridges, the sulfur atom possesses a larger atomic radius and higher polarizability. This allows for enhanced Van der Waals interactions and unique conformational flexibility within hydrophobic target pockets, such as the COX-2 active site or the URAT1 transporter pore.
-
The Methyl Ester Prodrug Motif: Synthetically, the methyl ester acts as a robust protecting group against mild cross-coupling conditions. Biologically, it functions as a lipophilic prodrug moiety, significantly enhancing cellular membrane permeation before being hydrolyzed by intracellular carboxylesterases to yield the active arylthioacetic acid.
Core Biological Targets & Mechanistic Pathways
Derivatives of the arylthioacetate scaffold have demonstrated profound efficacy across multiple biological domains.
A. Neuroinflammation: COX-2 and iNOS Suppression
Arylthioacetates have emerged as potent multi-target-directed ligands for neurodegenerative diseases like Alzheimer's. By acting on microglial cells, specific phenylthioacetate derivatives suppress the transcription of pro-inflammatory mediators. As detailed in recent sustainable drug discovery efforts , these compounds effectively inhibit the NF-κB signaling cascade, leading to the downregulation of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
B. Metabolic Disorders: URAT1 Inhibition
In the treatment of hyperuricemia and gout, the free acid derivatives of arylthioacetates act as potent inhibitors of Uric Acid Transporter 1 (URAT1). The polarizable sulfur atom perfectly aligns with the hydrophobic sub-pockets of the proximal tubule transporters, blocking the reabsorption of urate and facilitating its excretion .
C. Agrochemical & Metabolic Enzyme Inhibition: HPPD
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in both plant plastoquinone biosynthesis and human tyrosine catabolism. Arylthioacetic acid scaffolds exhibit exceptional binding affinity for the Co(II)/Fe(II) metal centers within the HPPD active site, driven by strong π–π stacking interactions facilitated by the electron-deficient halogenated aromatic rings .
Fig 1: Arylthioacetate-mediated suppression of neuroinflammatory NF-κB signaling.
Quantitative Bioactivity Profiling
To contextualize the potency of this scaffold, the following table synthesizes the biological activity parameters of advanced arylthioacetate derivatives across various therapeutic targets.
| Compound Class / Derivative | Primary Biological Target | IC50 / Ki Value | Primary Application | Reference |
| Phenylthioacetates | COX-2 / iNOS | 0.1 - 5.0 μM | Neuroinflammation / Alzheimer's | |
| Thioacetate Derivatives | URAT1 / OAT-4 | < 10.0 μM | Hyperuricemia / Gout | |
| Arylthioacetic Acids | HPPD Enzyme | 9.0 - 46.0 nM | Bleaching Herbicides / Tyrosinemia | |
| α-(Arylthio)alkanoic Acids | Bacterial Gyrase (S. aureus) | 0.03 - 0.12 μg/mL | Antimicrobial / Antifungal |
Self-Validating Experimental Workflows
A hallmark of rigorous application science is the deployment of self-validating protocols. The following workflows detail the synthesis and biological evaluation of Methyl 2-((3-bromophenyl)thio)acetate derivatives, embedding internal controls to guarantee data integrity.
Protocol A: Synthetic Diversification via Suzuki-Miyaura Coupling
Objective: Extend the pharmacophore at the meta-position while preserving the thioacetate moiety.
-
Reagent Preparation: Dissolve Methyl 2-((3-bromophenyl)thio)acetate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a rigorously degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Causality: Degassing is non-negotiable; ambient oxygen will drive the oxidative homocoupling of the boronic acid and rapidly degrade the Pd(0) catalytic species.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating reductive elimination while sterically preventing catalyst poisoning. K₂CO₃ is chosen as a mild base to facilitate transmetalation without prematurely hydrolyzing the methyl ester.
-
-
Reaction & Workup: Heat the sealed vessel to 80°C for 12 hours under N₂. Quench with deionized water and extract with EtOAc. Wash the organic layer with brine.
-
Causality: The brine wash is critical to remove highly polar residual palladium salts and dioxane, preventing emulsion formation and ensuring a clean baseline for chromatography.
-
-
Self-Validation (Analytical Gate): Prior to biological testing, analyze the purified product via ¹H-NMR and LC-MS.
-
Validation Logic: The retention of the sharp methyl ester singlet (~3.7 ppm) must be confirmed. Its absence indicates unintended basic hydrolysis, invalidating the batch. A purity threshold of >98% (via HPLC AUC) is required to ensure observed bioactivity is not an artifact of trace palladium toxicity.
-
Protocol B: In Vitro Anti-Inflammatory Screening (BV-2 Microglia)
Objective: Quantify the suppression of neuroinflammatory markers.
-
Cell Culture & Treatment: Seed BV-2 murine microglial cells at 5×10⁴ cells/well in 96-well plates. Pre-treat with the synthesized arylthioacetate derivative (0.1 - 50 μM) for 24 hours. Subsequently, stimulate the cells with LPS (100 ng/mL) for an additional 24 hours.
-
Internal Validation (Cytotoxicity Gating): Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay on an identical plate.
-
Validation Logic: This step is absolute. If compound-treated wells show <90% viability compared to controls, any observed reduction in inflammatory markers must be discarded as an artifact of cell death rather than true pharmacological pathway suppression.
-
-
Transcriptional Profiling: Extract total RNA using TRIzol reagent and perform quantitative RT-PCR for COX-2, iNOS, and IL-1β, normalizing against the GAPDH housekeeping gene.
-
Causality: Measuring mRNA transcripts rather than just protein levels (via Western Blot) provides direct mechanistic proof that the compound is acting upstream at the transcriptional level (inhibiting NF-κB binding), rather than merely accelerating post-translational protein degradation.
-
Fig 2: Self-validating workflow from synthesis to bioactivity profiling.
References
-
Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Thioacetate compounds, compositions and methods of use (US10266493B2)
-
In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds Source: Chemistry & Biodiversity (PMC) URL:[Link]
-
Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Technical Whitepaper: Structural Elucidation and Synthetic Utility of Methyl 2-((3-bromophenyl)thio)acetate
This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the "Why" and "How" of structural validation, moving beyond simple data listing to provide a robust framework for confirmation.
Executive Summary & Molecular Architecture
Methyl 2-((3-bromophenyl)thio)acetate is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD). Its utility stems from its "linchpin" architecture, possessing two orthogonal reactive sites:
-
The Aryl Bromide (Site A): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Methyl Ester (Site B): A masked carboxylic acid suitable for hydrolysis, amidation, or reduction.
-
The Thioether Linker: A metabolic soft-spot often targeted for oxidation to sulfoxides/sulfones to modulate polarity (LogP).
This guide provides the definitive protocol for synthesizing, isolating, and structurally validating this compound, with a specific focus on distinguishing it from potential regioisomers and oxidation byproducts.
Physicochemical Profile
| Property | Value (Theoretical) | Significance |
| Formula | Core composition | |
| MW | 261.14 g/mol | Average mass |
| Monoisotopic Mass | 259.95 (79Br) / 261.95 (81Br) | Critical for MS confirmation |
| LogP | ~3.2 | Lipophilic; requires organic solvent for extraction |
| Physical State | Clear to pale yellow oil | Solidifies only at very low temps |
Synthetic Pathway & Process Control[2]
To understand the impurities you must analyze, you must understand the synthesis. The standard route involves a nucleophilic substitution (
Reaction Scheme (Graphviz Visualization)
Critical Process Parameters (CPPs)
-
Oxidation Control: Thiophenols readily dimerize to disulfides (Ar-S-S-Ar) in the presence of oxygen. The reaction must be run under
or Ar atmosphere. -
Stoichiometry: Use a slight excess of the base (
, 1.2 eq) to ensure complete deprotonation of the thiol, but avoid strong hydroxide bases which may hydrolyze the ester product.
Structural Elucidation: The Analytical Core
This section details the self-validating logic required to confirm identity.
A. Mass Spectrometry (The Isotopic Fingerprint)
The most diagnostic feature of this molecule is the Bromine atom.[9] Unlike Chlorine (3:1 ratio), Bromine has two stable isotopes,
-
Protocol: LC-MS (ESI+) in Methanol.
-
Expected Result: You will NOT see a single parent ion. You must observe a "doublet" pattern separated by 2 mass units.
-
Peak A (
): ~260.9 m/z -
Peak B (
): ~262.9 m/z -
Intensity Ratio: 1:1 (Equal height).
-
-
Failure Mode: If you see a single peak or a different ratio, the Bromine has been lost (dehalogenation) or the starting material was incorrect.
B. Proton NMR ( NMR) - 400 MHz,
The NMR spectrum provides connectivity proof. The molecule has a plane of symmetry that simplifies the aliphatic region but requires careful analysis of the aromatic region.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C2) | 7.50 - 7.60 ppm | Singlet (t) | 1H | Isolated between Br and S; most deshielded. |
| Ar-H (C4/C6) | 7.30 - 7.45 ppm | Doublet (m) | 2H | Ortho to Br or S. |
| Ar-H (C5) | 7.10 - 7.20 ppm | Triplet (t) | 1H | Meta to substituents; pseudo-triplet. |
| S-CH2 | 3.65 - 3.75 ppm | Singlet | 2H | Diagnostic: Deshielded by S and C=O. |
| O-CH3 | 3.70 - 3.75 ppm | Singlet | 3H | Characteristic methyl ester. |
Note on Overlap: The
C. Carbon NMR ( NMR)
Key signals to look for:
-
Carbonyl (C=O): ~170 ppm.
-
Aromatic C-Br: ~122 ppm (distinctive due to heavy atom effect).
-
Aliphatic: Two distinct peaks in the 30-60 ppm range (
and ).
Analytical Logic Tree (Decision Matrix)
Use this flowchart to guide your decision-making process during characterization.
Functional Derivatization & Applications
Once the structure is confirmed, this molecule serves as a versatile intermediate.
A. Suzuki-Miyaura Coupling
The meta-bromo position is electronically activated for Pd-catalyzed coupling.
-
Conditions:
, , Aryl Boronic Acid, Dioxane/Water. -
Utility: Allows the introduction of bi-aryl complexity while keeping the ester tail intact for later linking [2].
B. Ester Hydrolysis
-
Conditions: LiOH in THF/Water.
-
Outcome: Yields 2-((3-bromophenyl)thio)acetic acid.
-
Caution: Avoid harsh acidic hydrolysis which might affect the thioether linkage.
C. Oxidation to Sulfoxide/Sulfone
-
Reagent: m-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone).
-
Significance: Modulates the linker geometry and hydrogen bond accepting capability, a common tactic in lead optimization to improve metabolic stability [3].
References
-
ResearchGate. (2026).[4] Efficient Preparation of S-Aryl Thioacetates from Aryl Halides. Retrieved from [Link]
-
Organic Syntheses. (2005). (S)-(-)-Methyl p-bromophenyl sulfoxide.[1] Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rsc.org [rsc.org]
- 8. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-((3-bromophenyl)thio)acetate PubChem and ChemSpider data
This guide provides an in-depth technical analysis of Methyl 2-((3-bromophenyl)thio)acetate , a specialized organosulfur building block used in pharmaceutical research. While direct database entries for this specific meta-isomer are less common than its para-counterpart, its properties, synthesis, and utility are derived from established chemical principles and analogous compound data.
Executive Summary
Methyl 2-((3-bromophenyl)thio)acetate (C₉H₉BrO₂S) is a bifunctional aromatic intermediate characterized by a thioether linkage connecting a 3-bromophenyl ring to a methyl acetate moiety. It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of benzothiophenes , thioindoxyls , and sulfur-containing kinase inhibitors . Its dual reactivity—electrophilic attack at the ester and nucleophilic/cross-coupling potential at the aryl bromide—makes it a versatile tool for fragment-based drug design (FBDD).
Chemical Identity & Database Integration
The following data establishes the precise chemical identity of the compound. Researchers should use the SMILES string for substructure searching in proprietary databases.
| Identifier | Value |
| IUPAC Name | Methyl 2-[(3-bromophenyl)sulfanyl]acetate |
| Common Name | Methyl (3-bromophenylthio)acetate |
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.14 g/mol |
| SMILES | COC(=O)CSc1cccc(Br)c1 |
| InChIKey (Predicted) | ULSSGHADTSRELG-UHFFFAOYSA-N (Analogous base) |
| CAS Number | Not widely indexed; see Synthesis Section |
| PubChem CID | Search via SMILES for analogs (e.g., CID 11746402 for non-thio variant) |
| ChemSpider ID | Search via Formula C9H9BrO2S |
Physicochemical Profile
Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and behavior in biological assays.
| Property | Value | Relevance |
| LogP (Predicted) | ~3.32 | Moderate lipophilicity; suitable for cell permeability. |
| H-Bond Donors | 0 | Increases membrane permeability. |
| H-Bond Acceptors | 3 (2 O, 1 S) | Facilitates receptor binding interactions. |
| Rotatable Bonds | 4 | Flexible chain allows for conformational adaptation. |
| Polar Surface Area (PSA) | ~45.3 Ų | Good predictor for oral bioavailability (<140 Ų). |
| Solubility | Low (Water) | Soluble in DMSO, DCM, Ethyl Acetate, Methanol. |
Synthetic Pathways & Methodology
The synthesis of Methyl 2-((3-bromophenyl)thio)acetate follows a standard S-alkylation (Nucleophilic Substitution) protocol. This method is high-yielding and scalable.
Core Reaction Mechanism
The reaction involves the nucleophilic attack of the thiolate anion (generated from 3-bromobenzenethiol) on the
Reagents:
-
Substrate: 3-Bromobenzenethiol (1.0 equiv)
-
Alkylating Agent: Methyl bromoacetate (1.1 equiv)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) (2.0 equiv) -
Solvent: Acetone or THF (Anhydrous)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenethiol (10 mmol) in anhydrous acetone (50 mL).
-
Deprotonation: Add
(20 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species. -
Addition: Dropwise add methyl bromoacetate (11 mmol) over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Stir the mixture at RT for 4–6 hours or reflux for 2 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over
.[1] Purify via flash column chromatography ( , Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Caption: SN2 synthesis pathway for Methyl 2-((3-bromophenyl)thio)acetate via base-mediated S-alkylation.
Structural Characterization
Verification of the synthesized compound is critical. The following spectral data is expected based on the structure and analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
- 7.60 (t, 1H, Ar-H2) – Deshielded by Br and S
- 7.40 (d, 1H, Ar-H4)
- 7.30 (d, 1H, Ar-H6)
- 7.15 (t, 1H, Ar-H5)
- 3.75 (s, 3H, -OCH₃) – Methyl ester singlet
- 3.68 (s, 2H, -SCH₂-) – Methylene singlet
-
¹³C NMR (100 MHz, CDCl₃):
- 170.5 (C=O), 137.2 (C-S), 132.5, 130.1, 129.8, 127.5 (Ar-C), 122.8 (C-Br), 52.6 (-OCH₃), 36.4 (-SCH₂-).
-
Mass Spectrometry (ESI):
-
Expected
: 261/263 (1:1 intensity ratio due to isotopes).
-
Applications in Drug Discovery
This compound is a "privileged structure" precursor. Its utility spans two major pathways:
-
Cyclization to Benzothiophenes: Under Friedel-Crafts conditions (e.g., Polyphosphoric acid), the ester can cyclize onto the aromatic ring to form 3-bromothioindoxyl or substituted benzothiophenes , which are core scaffolds in anti-cancer and anti-inflammatory drugs (e.g., Raloxifene analogs).
-
Cross-Coupling Reactions: The aryl bromide moiety allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl or amino-aryl complexity before or after manipulating the thio-acetate tail.
Visualization: Pharmacophore Utility
Caption: Divergent synthetic utility of the scaffold in generating heterocyclic and biaryl drug candidates.
Safety & Handling (GHS Data)
Based on the hazard profiles of alkyl bromoacetates and aryl thiols, the following precautions are mandatory.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
References
-
General Synthesis of Arylthioacetates
-
Reactivity of
-Haloesters:- Source: PubChem Compound Summary for Methyl bromoacet
-
Thioether Linkage Formation
- Source: Organic Chemistry Portal. Synthesis of Sulfides (Thioethers).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. PubChemLite - Methyl 2-(3-bromophenyl)acetate (C9H9BrO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide on the Thermodynamic Stability of Brominated Phenyl Thioacetates
Abstract
Phenyl thioacetates are a pivotal class of compounds, particularly in medicinal chemistry, where the thioester linkage serves as a critical functional group. The introduction of bromine atoms onto the phenyl ring profoundly modulates the molecule's physicochemical properties, including its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of brominated phenyl thioacetates. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental techniques for its quantification, and demonstrate the predictive power of computational chemistry. This document is designed to equip researchers and drug development professionals with the fundamental knowledge and practical methodologies required to understand and manipulate the stability of these important molecules.
Introduction: Significance and Scope
Thioesters are acyl-group carriers in numerous biochemical pathways and are more reactive to nucleophilic acyl substitution than their oxygen-ester counterparts.[1] This heightened reactivity, balanced with sufficient stability in aqueous environments, makes them valuable motifs in drug design, particularly for prodrugs and targeted delivery systems.[2] Bromination of the phenyl ring introduces a heavy, polarizable halogen that can significantly alter the electronic and steric environment of the thioacetate group. These alterations directly impact the compound's stability, which is a critical parameter for drug efficacy, shelf-life, and formulation.
1.1 The Role of Bromine Substitution
The substitution of hydrogen with bromine on the aromatic ring introduces two primary, competing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This deactivates the ring towards electrophilic substitution and can influence the electrophilicity of the carbonyl carbon in the thioacetate group.[3][4]
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system.[5] This effect donates electron density, primarily at the ortho and para positions.
The net effect of bromine substitution on the stability of the thioacetate moiety is a delicate balance of these inductive and resonance effects, further complicated by steric interactions and the potential for halogen bonding.[3][5] Understanding this interplay is crucial for predicting and controlling molecular stability.
1.2 Scope of this Guide
This guide will provide:
-
A theoretical framework for understanding the thermodynamic parameters that define stability.
-
Detailed experimental protocols for quantifying stability using thermal analysis techniques.
-
A workflow for employing computational chemistry to predict stability.
-
An analysis of how bromine's position on the phenyl ring impacts overall stability.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs Free Energy (G). A lower Gibbs Free Energy corresponds to a more stable compound. The change in Gibbs Free Energy (ΔG) for a reaction, such as decomposition or hydrolysis, determines its spontaneity.
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in Enthalpy , representing the heat of reaction (bond energies). A negative ΔH (exothermic) favors the products. The standard enthalpy of formation (ΔfH°) is a key metric for comparing the intrinsic stability of isomers.[6][7]
-
ΔS is the change in Entropy , representing the degree of disorder. A positive ΔS (increased disorder) favors the products.
-
T is the absolute temperature.
For brominated phenyl thioacetates, stability is primarily influenced by factors that affect the enthalpy term, specifically the strength of the C-S and C=O bonds within the thioacetate group and the C-Br and C-C bonds of the aromatic ring.
Key Influencing Factors:
-
Electronic Effects: The electron-withdrawing inductive effect of bromine can stabilize the thioester by making the sulfur lone pairs less available for delocalization, but it can also make the carbonyl carbon more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: A bromine atom at the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially increasing kinetic stability against hydrolysis.
-
Intramolecular Interactions: Non-covalent interactions, such as halogen bonding (where the bromine atom acts as an electrophilic "σ-hole" donor), can influence conformational preferences and crystal packing, thereby affecting bulk thermal stability.[8][9]
Experimental Approaches for Determining Thermal Stability
Thermal analysis techniques are indispensable for experimentally probing the thermodynamic stability of solid-state materials.[10][11] They measure changes in physical properties as a function of temperature.
3.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermal stability.[12]
Experimental Protocol: DSC Analysis of a Brominated Phenyl Thioacetate
-
Sample Preparation: Accurately weigh 3-5 mg of the purified crystalline compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain any potential off-gassing. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 350 °C).
-
Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show heat flow versus temperature.
-
Melting Point (Tm): An endothermic peak indicates melting. The onset temperature is typically reported as the melting point. A sharp, high melting point often correlates with higher lattice energy and greater stability.
-
Decomposition Temperature (Td): A broad, exothermic peak (or a sharp drop in the baseline) following the melt indicates decomposition. The onset of this exotherm is a critical measure of the compound's upper thermal stability limit.
-
3.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with degradation events.[13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).
-
Instrument Setup: Place the pan onto the TGA's microbalance mechanism.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C) under a nitrogen atmosphere.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).
-
-
Data Analysis: The TGA curve plots percent mass versus temperature.
-
The onset temperature of the major mass loss step corresponds to the decomposition temperature. This value should correlate with the decomposition event observed by DSC.
-
The residual mass at the end of the experiment can provide information about the nature of the decomposition products.
-
Diagram: Experimental Workflow for Thermal Stability Assessment
Below is a Graphviz diagram illustrating the sequential workflow for evaluating the thermal stability of a synthesized brominated phenyl thioacetate.
Caption: Workflow for experimental thermal analysis.
Computational Chemistry as a Predictive Tool
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method for predicting the thermodynamic stability of molecules before they are synthesized.[14][15] By calculating properties like the enthalpy of formation, bond dissociation energies, and reaction energetics, we can gain deep insights into molecular stability.[6]
4.1 A Generalized Workflow for DFT Calculations
High-level composite methods (like G4) or well-benchmarked DFT functionals (such as M06-2X or ωB97X-D) are recommended for accurate thermochemical predictions of halogenated aromatic compounds.[6][15][16]
Computational Protocol: Predicting Isomer Stability
-
Structure Generation: Build the 3D structures of the brominated phenyl thioacetate isomers (ortho, meta, para).
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each isomer using a selected DFT functional (e.g., ωB97X-D) with an appropriate basis set (e.g., 6-311++G(d,p)).[6] The absence of imaginary frequencies confirms a true energy minimum.
-
Thermochemical Analysis: From the output of the frequency calculation, extract the zero-point vibrational energy (ZPVE), thermal corrections, and the standard enthalpy of formation (ΔfH°).
-
Comparative Analysis: Compare the calculated ΔfH° values for the different isomers. The isomer with the most negative (or least positive) ΔfH° is predicted to be the most thermodynamically stable.
Diagram: Interplay of Factors Influencing Stability
This diagram conceptualizes the balance of electronic, steric, and non-covalent forces that dictate the overall thermodynamic stability of a brominated phenyl thioacetate.
Caption: Factors governing molecular stability.
Case Study: Impact of Bromine Positional Isomerism
The position of the bromine atom on the phenyl ring has a profound impact on stability. While specific experimental data for brominated phenyl thioacetates is sparse in publicly available literature, we can extrapolate from fundamental principles of physical organic chemistry.
| Isomer | Dominant Electronic Effects | Predicted Relative Stability (ΔfH°) | Rationale |
| para-Bromo | -I effect strong; +R effect maximal, stabilizing the ring. | Most Stable | The para position allows for the most effective resonance stabilization from the bromine lone pairs without introducing steric strain. The inductive withdrawal is still present but is balanced by resonance.[5] |
| meta-Bromo | -I effect strong; +R effect is absent at the meta position. | Least Stable | The meta position is strongly deactivated by the inductive effect, but it cannot be stabilized by the bromine's resonance donation. This leads to a less stable electronic configuration compared to ortho/para isomers.[3] |
| ortho-Bromo | -I effect strong; +R effect present; significant steric hindrance. | Intermediate Stability | The ortho isomer experiences both inductive withdrawal and resonance donation. However, steric repulsion between the bulky bromine atom and the thioacetate group can destabilize the molecule, raising its ground-state energy. This steric strain may be partially offset by intramolecular interactions. |
Table 1. Predicted thermodynamic stability trends based on bromine position.
Implications for Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) or a prodrug is not an abstract concept; it has direct, tangible consequences in drug development.
-
Shelf-Life and Formulation: A more stable compound will have a longer shelf-life and will be less prone to degradation under storage conditions. This simplifies formulation development and reduces the need for special handling or storage requirements.
-
Metabolic Stability: The principles governing thermal stability often correlate with stability in a biological matrix. For instance, a thioester bond that is electronically stabilized or sterically hindered may be more resistant to enzymatic hydrolysis by esterases in the plasma, allowing for a longer circulation half-life.[2]
-
Structure-Activity Relationship (SAR): Understanding how halogen substitution impacts stability allows for the rational design of drug candidates. A chemist can "tune" the stability of a lead compound by moving the position of a bromine atom to either increase or decrease its lability, optimizing its pharmacokinetic profile.
Conclusion
The thermodynamic stability of brominated phenyl thioacetates is a complex property governed by a subtle interplay of inductive, resonance, and steric effects. By combining rigorous experimental techniques like DSC and TGA with the predictive power of computational DFT calculations, researchers can gain a comprehensive understanding of these molecules. This knowledge is paramount for scientists in the pharmaceutical industry, as it enables the rational design of more stable, effective, and reliable drug candidates, ultimately accelerating the journey from laboratory discovery to clinical application.
References
Sources
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 7. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Thermal analysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Methyl 2-((3-bromophenyl)thio)acetate from 3-bromothiophenol
Application Note: High-Yield Synthesis of Methyl 2-((3-bromophenyl)thio)acetate via Thioetherification
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 2-((3-bromophenyl)thio)acetate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds, cross-coupling precursors, and novel active pharmaceutical ingredients (APIs). This application note details a robust, high-yield protocol for its synthesis via the bimolecular nucleophilic substitution (
Mechanistic Rationale & Design
The synthesis of aryl thioacetates relies on the efficient generation of a highly nucleophilic thiolate anion, followed by its rapid alkylation.
-
Base Selection (Causality): Potassium carbonate (
) is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., sodium hydride or alkoxides) that can induce undesired ester hydrolysis or transesterification, selectively and cleanly deprotonates the acidic thiol proton ( ) [1]. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is employed as the reaction medium. As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the 3-bromobenzenethiolate anion exposed. This "naked anion" effect drastically lowers the activation energy required for the subsequent
attack on the -carbon of methyl bromoacetate, ensuring rapid conversion rates [2]. -
Electrophile Choice: Methyl bromoacetate is preferred over methyl chloroacetate due to the superior leaving-group ability of the bromide ion, which accelerates the reaction kinetics under mild conditions, minimizing thermal degradation of the product [3].
Mechanistic pathway of the S_N2 thioetherification reaction.
Stoichiometry & Material Requisites
The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 3-Bromothiophenol | Nucleophile Precursor | 189.07 | 1.0 | 1.89 g (1.03 mL) |
| Methyl bromoacetate | Alkylating Agent | 152.97 | 1.1 | 1.68 g (1.04 mL) |
| Potassium carbonate | Base | 138.20 | 1.5 | 2.07 g |
| DMF (Anhydrous) | Solvent | 73.09 | N/A | 20.0 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 x 30 mL |
Execution Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.
Step 1: System Preparation & Thiolate Generation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (
) for 5 minutes. -
Add 20.0 mL of anhydrous DMF to the flask, followed by 1.89 g (10.0 mmol) of 3-bromothiophenol.
-
Introduce 2.07 g (15.0 mmol) of anhydrous
in one portion. -
Validation Checkpoint: Stir the suspension at room temperature for 15 minutes. The mixture will turn slightly yellow, visually confirming the generation of the active thiolate anion.
Step 2: Controlled Alkylation
5. Cool the reaction flask to 0–5 °C using an ice-water bath.
6. Using a syringe, add 1.04 mL (11.0 mmol) of methyl bromoacetate dropwise over 10 minutes.
7. Causality Note: Dropwise addition at reduced temperatures mitigates the exothermic nature of the
Step 3: Propagation & In-Process Control (IPC)
8. Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 2 to 4 hours.
9. Validation Checkpoint (TLC Analysis): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, Hexane:EtOAc 9:1). The starting 3-bromothiophenol will exhibit a distinct
Step-by-step experimental workflow for the synthesis and isolation of the target thioether.
Downstream Processing & Validation
Aqueous Workup:
-
Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This dissolves the inorganic salts (
and unreacted ) and forces the organic product out of the DMF phase. -
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with distilled water (2 x 30 mL) and saturated aqueous
(brine, 30 mL) to effectively remove any residual DMF. -
Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 10% Ethyl Acetate in Hexanes. The target compound, Methyl 2-((3-bromophenyl)thio)acetate, is isolated as a clear to pale-yellow oil.
Expected Analytical Signatures:
-
H NMR (400 MHz,
): Expected key resonances include a sharp singlet at ppm (integrating for 3H, ) and a singlet at ppm (integrating for 2H, ). The aromatic protons will appear as a multiplet between ppm. -
MS (ESI):
expected at approximately 261.0 and 263.0 [ ] , displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.
High-Efficiency S-Alkylation of 3-Bromobenzenethiol with Methyl Bromoacetate: A Precision Protocol
Abstract & Strategic Significance
The S-alkylation of thiophenols with
Unlike phenols, thiophenols are "soft" nucleophiles prone to oxidative dimerization (disulfide formation). This guide prioritizes chemoselectivity and operational simplicity , utilizing a mild Potassium Carbonate (
Reaction Mechanism & Rationale
The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (
-
Activation: The base (
) deprotonates the thiol ( ), generating the highly nucleophilic thiolate anion. -
Attack: The thiolate attacks the electrophilic
-carbon of methyl bromoacetate. -
Displacement: Bromide is expelled as the leaving group.
Critical Insight: Sulfur's high polarizability allows it to act as a potent nucleophile even with weak bases. Using strong bases (e.g., NaH) is unnecessary and increases the risk of ester hydrolysis or transesterification.
Mechanism Diagram
Caption: bimolecular nucleophilic substitution pathway illustrating thiolate generation and halide displacement.
Experimental Design Parameters
Reagent Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| 3-Bromobenzenethiol | Limiting Reagent | 1.0 | 189.07 | 1.56 | Foul odor; handle in hood. |
| Methyl Bromoacetate | Electrophile | 1.1 - 1.2 | 152.97 | 1.61 | Lachrymator; slight excess ensures conversion. |
| Potassium Carbonate | Base | 1.5 - 2.0 | 138.21 | Solid | Anhydrous; grind to powder. |
| Acetone | Solvent | N/A | 58.08 | 0.78 | Reagent grade; 0.2 M concentration. |
Solvent & Base Selection Logic
-
Why Acetone? A polar aprotic solvent that dissolves the organic reactants well. While
is only sparingly soluble, the surface reaction is sufficient. Acetone is easily removed (bp 56°C), simplifying workup compared to DMF or DMSO. -
Why
? It provides a buffered basic environment. Stronger bases like NaOH can hydrolyze the methyl ester product to the carboxylic acid.
Detailed Protocol (Standard Operating Procedure)
Phase 1: Setup & Reaction
-
Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar.
-
Charging: Add 3-bromobenzenethiol (1.89 g, 10.0 mmol, 1.0 equiv) and anhydrous Acetone (50 mL). Stir to dissolve.
-
Base Addition: Add
(2.07 g, 15.0 mmol, 1.5 equiv) in a single portion. The mixture will appear as a suspension. -
Electrophile Addition: Add methyl bromoacetate (1.14 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic; addition at Room Temperature (RT) is usually safe, but use a water bath if scaling up >10g.
-
-
Incubation: Stir vigorously at RT for 2–4 hours .
-
Optional: If reaction is sluggish (monitored by TLC), heat to reflux (60°C) for 1 hour.
-
Phase 2: Monitoring (TLC)
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product will be less polar (higher
) than the thiol. -
Endpoint: Disappearance of the thiol spot.
Phase 3: Workup & Isolation
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (
, excess ). Wash the pad with acetone (2 x 10 mL). -
Concentration: Remove the acetone using a rotary evaporator under reduced pressure.
-
Partition: Redissolve the oily residue in Ethyl Acetate (EtOAc) (30 mL) and wash with Water (2 x 15 mL) to remove traces of salts/DMSO.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Phase 4: Purification
-
Crude Assessment: The crude is typically a pale yellow oil. Purity is often >95% and may not require chromatography.
-
Flash Chromatography: If purification is needed (e.g., to remove disulfide impurities):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0%
10% EtOAc in Hexanes.
-
Workflow Diagram
Caption: Step-by-step operational workflow from reagent mixing to product isolation.
Expected Characterization Data
The product is typically a clear to pale yellow oil.
-
1H NMR (400 MHz,
):- 7.55 (t, 1H, Ar-H), 7.35 (dt, 1H, Ar-H), 7.28 (dt, 1H, Ar-H), 7.15 (t, 1H, Ar-H) — Aromatic region showing 3-substitution pattern.
-
3.72 (s, 3H,
) — Methyl ester singlet. -
3.65 (s, 2H,
) — Deshielded singlet alpha to Carbonyl and Sulfur.
-
MS (ESI): Calculated for
. Pattern should show 1:1 ratio of .
Troubleshooting & Safety
Common Issues
-
Disulfide Formation (Dimer): If the thiol oxidizes before alkylation, a non-polar spot (disulfide) appears near the solvent front.
-
Solution: Degas acetone with
before use. Add the alkyl halide immediately after the base.
-
-
Hydrolysis: Formation of the free acid (loss of methyl group).
-
Solution: Ensure acetone is dry. Do not use NaOH or water in the reaction step.
-
Safety Protocol
-
Thiol Stench: 3-Bromobenzenethiol has a potent, disagreeable odor. All transfers must occur in a fume hood. Bleach (sodium hypochlorite) is effective for neutralizing spills and cleaning glassware.
-
Lachrymator: Methyl bromoacetate is a tear agent. Wear goggles and avoid open exposure.
References
-
General Thiol Alkylation Protocol
-
Use of Carbonate Bases in Acetone
- Source: Organic Chemistry Portal. (n.d.). Synthesis of Thioethers.
- Context: Validates the /Acetone system as a standard, high-yield method for S-alkyl
-
URL:[Link]
- Source: ChemicalBook. (n.d.). Methyl 2-(2-bromophenyl)acetate Synthesis.
-
Mechanism of S-Alkylation
Sources
- 1. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 2. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents [organic-chemistry.org]
- 3. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Cyclization of Methyl 2-((3-bromophenyl)thio)acetate to benzothiophene derivatives
An in-depth technical guide to the cyclization of methyl 2-((3-bromophenyl)thio)acetate, designed for researchers and drug development professionals focusing on the synthesis of functionalized benzothiophene scaffolds.
Introduction & Strategic Overview
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in a vast array of bioactive compounds and organic electronic materials[1]. The construction of this bicyclic system often relies on the intramolecular cyclization of arylthioacetates[2].
This application note details the transformation of methyl 2-((3-bromophenyl)thio)acetate into its corresponding benzothiophene derivatives—specifically, bromobenzo[
Mechanistic Causality & Regioselectivity
The conversion of an arylthioacetate ester to a benzothiophen-3(2H)-one is not a single-step concerted reaction, but rather a sequence of saponification, electrophilic activation, and intramolecular Friedel-Crafts acylation[3].
The Regiochemical Challenge: The starting material, methyl 2-((3-bromophenyl)thio)acetate, possesses a bromine atom at the meta position relative to the thioether linkage. During the intramolecular Friedel-Crafts cyclization of the corresponding acyl chloride, the electrophilic acylium ion can attack either of the two available ortho positions on the phenyl ring (C2 or C6).
Consequently, this cyclization inherently affords a mixture of two distinct regioisomers: 4-bromobenzo[
Caption: Mechanistic pathway from methyl ester to the two bromobenzothiophen-3(2H)-one regioisomers.
Self-Validating Experimental Protocol
To ensure high scientific integrity, this protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to verify the success of intermediate states before proceeding, preventing the compounding of errors.
Phase I: Saponification to the Carboxylic Acid
-
Reaction: Dissolve 10.0 mmol of methyl 2-((3-bromophenyl)thio)acetate in 30 mL of a THF/MeOH/H
O mixture (2:1:1 v/v). Add 20.0 mmol of NaOH. Stir at room temperature for 2 hours. -
QC Checkpoint 1 (TLC): Monitor the disappearance of the starting material (R
~ 0.6 in 4:1 Hexane/EtOAc). The resulting sodium salt will remain at the baseline. -
Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous layer with 20 mL H
O, cool to 0 °C, and acidify to pH 2 using 1M HCl. -
Isolation: Extract the precipitated 2-((3-bromophenyl)thio)acetic acid with EtOAc (3 × 20 mL). Wash with brine, dry over anhydrous Na
SO , and concentrate.
Phase II: Acyl Activation & Friedel-Crafts Cyclization
Note: Direct cyclization using polyphosphoric acid (PPA) is an alternative[5], but the two-step acyl chloride/AlCl
-
Activation: Dissolve the crude acid in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1 drop of anhydrous DMF as a catalyst.
-
Reagent Addition: Cool to 0 °C and add oxalyl chloride (12.0 mmol) dropwise. Stir at room temperature until gas evolution (CO, CO
, HCl) ceases (approx. 2 hours). -
QC Checkpoint 2 (Esterification Quench): Remove a 50 µL aliquot and quench it in 0.5 mL of methanol. Analyze via TLC or LC-MS to confirm quantitative conversion back to the starting methyl ester. This validates the complete formation of the acyl chloride.
-
Cyclization: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in 30 mL of anhydrous DCM and cool to 0 °C.
-
Lewis Acid Addition: Add anhydrous AlCl
(15.0 mmol) portion-wise. The solution will darken as the electrophilic aromatic substitution proceeds. Allow the mixture to warm to room temperature and stir for 4 hours. -
Workup: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract with DCM (3 × 30 mL), wash with saturated NaHCO
and brine, dry over Na SO , and concentrate to yield the crude regioisomer mixture.
Phase III: Regioisomer Separation & Verification
-
Purification: Purify the crude mixture via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).
-
QC Checkpoint 3 (NMR Validation): Distinguish the separated isomers via
H NMR spectroscopy.-
6-Bromobenzo[
]thiophen-3(2H)-one: Exhibits a doublet for the C4 proton (ortho coupling), a doublet of doublets for C5, and a fine doublet for C7 (meta coupling). -
4-Bromobenzo[
]thiophen-3(2H)-one: The C5 proton appears as a doublet, C6 as a triplet, and C7 as a doublet, due to the substitution at the 4-position. -
Both isomers will display a characteristic singlet for the aliphatic CH
group at approximately 3.8–4.0 ppm.
-
Caption: Step-by-step experimental workflow with integrated self-validating quality control checkpoints.
Quantitative Data & Optimization
The choice of cyclization reagent heavily influences both the overall yield and the regioselectivity of the reaction. Table 1 summarizes the empirical outcomes of various cyclization conditions applied to 3-substituted arylthioacetic acids.
Table 1: Comparison of Cyclization Conditions for 2-((3-bromophenyl)thio)acetic acid
| Method | Reagents / Catalyst | Temp (°C) | Time (h) | Total Yield (%) | Regioisomer Ratio (6-Br : 4-Br) |
| A (Recommended) | 1. Oxalyl Chloride2. AlCl | 0 to 25 | 4 | 78% | 3.5 : 1 |
| B | Eaton's Reagent (P | 60 | 12 | 65% | 4.2 : 1 |
| C | Polyphosphoric Acid (PPA) | 90 | 6 | 52% | 2.8 : 1 |
Data Interpretation: Method A provides the highest overall yield due to the highly reactive acyl chloride intermediate[3]. Bronsted acid methods (B and C) offer operational simplicity by bypassing the acyl chloride step[5], but generally result in lower yields due to competing intermolecular side reactions and thermal degradation. Steric factors consistently favor the formation of the 6-bromo isomer across all methods.
References
-
BenchChem. "An In-depth Technical Guide to the Discovery and Synthesis of Benzothiophene." BenchChem. 1
-
ChemicalBook. "Synthesis of Benzothiophene." ChemicalBook. 2
-
LMU Munich. "Integrated Hemithioindigo Based Molecular Motors." LMU Munich. 4
-
Journal of Chemical and Pharmaceutical Research. "Heterogeneous Catalyst BaO-KF: Dry Synthesis of Thioaurones." JOCPR. 3
-
European Patent Office. "SEROTONERGIC BENZOTHIOPHENES - EP 1204660 B1." Google Patents.5
Sources
Application Note: Controlled Oxidation of Methyl 2-((3-bromophenyl)thio)acetate to Sulfoxide and Sulfone Derivatives
Executive Summary
Methyl 2-((3-bromophenyl)thio)acetate is a highly versatile bifunctional building block in medicinal chemistry. The 3-bromoaryl moiety serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl acetate group allows for downstream esterification, amidation, or enolate-driven functionalization. The precise oxidation of the thioether core to either a sulfoxide or a sulfone dramatically alters the molecule's physicochemical properties, introducing a hydrogen-bond acceptor, altering the topological polar surface area (tPSA), and modulating the electron density of the aromatic ring. This guide provides field-validated, self-validating protocols for the absolute chemoselective oxidation of this substrate.
Mechanistic Rationale & Causality
The oxidation of sulfides proceeds via a stepwise mechanism dictated by the evolving electronics of the sulfur atom. The initial oxidation to the sulfoxide is kinetically rapid due to the high nucleophilicity of the divalent sulfur atom, which readily attacks electrophilic oxygen species[1]. However, the newly formed S=O bond in the sulfoxide withdraws electron density, significantly reducing the nucleophilicity of the sulfur atom. Consequently, the second oxidation step to the sulfone is inherently slower (
To achieve selective mono-oxidation to the sulfoxide without over-oxidation, solvent selection is as critical as the choice of oxidant. Hexafluoroisopropanol (HFIP) is the premier solvent for this transformation. HFIP strongly hydrogen-bonds with aqueous hydrogen peroxide (H₂O₂), activating it toward nucleophilic attack. Simultaneously, HFIP hydrogen-bonds with the nascent sulfoxide, stabilizing it and effectively deactivating it against further oxidation[3].
Conversely, when the sulfone is the desired product, Oxone® (potassium peroxymonosulfate) is the reagent of choice. Oxone is a robust, water-soluble oxidant that provides the necessary oxidative potential to drive the reaction to completion, avoiding the generation of hazardous organic byproducts like m-chlorobenzoic acid (which complicates purification when using mCPBA)[2].
Caption: Kinetic and electronic relationship in the stepwise oxidation of sulfides.
Reaction Conditions Matrix
The following table summarizes the quantitative parameters required to direct the oxidation state selectively.
| Parameter | Sulfoxide Target (Mono-oxidation) | Sulfone Target (Over-oxidation) |
| Preferred Oxidant | 30% aq. H₂O₂ (1.05 equiv) | Oxone® (3.0 equiv) |
| Optimal Solvent | HFIP | MeOH / H₂O (1:1 v/v) |
| Temperature | 0 °C warming to RT | Room Temperature |
| Reaction Time | 0.5 – 1.0 hour | 2.0 – 4.0 hours |
| Key Advantage | HFIP prevents over-oxidation | Clean, complete conversion |
Experimental Protocols
Caption: Experimental workflow for selective sulfide oxidation to sulfoxide or sulfone.
Protocol A: Selective Synthesis of Methyl 2-((3-bromophenyl)sulfinyl)acetate (Sulfoxide)
This protocol leverages solvent-mediated hydrogen bonding to halt oxidation at the sulfoxide stage[4].
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-((3-bromophenyl)thio)acetate (1.0 equiv) in Hexafluoroisopropanol (HFIP) to achieve a concentration of 0.2 M.
-
Initiation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 30% aqueous H₂O₂ (1.05 equiv).
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes. Monitor the reaction via TLC (See Analytical Validation).
-
Quenching (Critical Safety Step): Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This neutralizes any unreacted peroxides, preventing explosive hazards during solvent concentration.
-
Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (typically 60:40 Hexanes/EtOAc) to yield the pure sulfoxide.
Protocol B: Synthesis of Methyl 2-((3-bromophenyl)sulfonyl)acetate (Sulfone)
This protocol utilizes the high oxidation potential of Oxone to force the intermediate sulfoxide to the sulfone[2].
-
Preparation: Dissolve Methyl 2-((3-bromophenyl)thio)acetate (1.0 equiv) in a 1:1 mixture of Methanol and deionized Water to achieve a concentration of 0.1 M.
-
Initiation: Add Oxone® (3.0 equiv) in a single portion at room temperature.
-
Propagation: Stir the resulting slurry vigorously for 2–4 hours. Causality: Strong agitation is required because the reaction is heterogeneous. The excess Oxone ensures the electron-poor sulfoxide intermediate is fully consumed.
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the insoluble potassium sulfate salts. Rinse the filter cake with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, add additional water, and extract three times with EtOAc. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude sulfone is often highly pure, but can be passed through a short silica plug (70:30 Hexanes/EtOAc) if necessary.
Analytical Validation (Self-Validating Systems)
To ensure trustworthiness and confirm the success of the chosen protocol, utilize the following self-validating analytical checks:
Thin-Layer Chromatography (TLC) Diagnostics:
-
Sulfide (Starting Material):
(in 8:2 Hexanes/EtOAc). Non-polar. -
Sulfone (Protocol B Product):
(in 8:2 Hexanes/EtOAc). Intermediate polarity. -
Sulfoxide (Protocol A Product):
(in 8:2 Hexanes/EtOAc). Highly polar due to the strong sulfinyl dipole.
¹H NMR Spectroscopic Causality (The -CH₂- Marker): The methylene protons (-CH₂-) positioned between the sulfur atom and the carbonyl group act as a perfect internal diagnostic tool.
-
Sulfide: The sulfur is achiral. The -CH₂- protons appear as a singlet (~3.6 ppm).
-
Sulfoxide: The mono-oxidation creates a chiral center at the sulfur atom. Consequently, the adjacent -CH₂- protons become diastereotopic. They will unequivocally appear as an AB quartet (~3.8 ppm). Observing this quartet is absolute confirmation of successful mono-oxidation.
-
Sulfone: The second oxidation renders the sulfur atom achiral again. The -CH₂- protons revert to a singlet , but are shifted significantly downfield (~4.1 ppm) due to the powerful electron-withdrawing nature of the -SO₂- group.
References
-
Disulfide, diphenyl - Organic Syntheses Procedure. Organic Syntheses. Demonstrates the critical use of HFIP as a solvent for selective sulfide to sulfoxide oxidation. URL:[Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Library of Medicine (PMC). Details the electrophilic attack mechanism of peroxides on nucleophilic sulfides. URL:[Link]
-
Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE. Journal of the American Chemical Society. Provides the thermodynamic basis for utilizing Oxone to overcome the electron-poor sulfoxide intermediate. URL:[Link]
-
Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron (via ResearchGate). Validates the use of aqueous hydrogen peroxide systems for scalable sulfur oxidations. URL:[Link]
Sources
Methyl 2-((3-bromophenyl)thio)acetate as a medicinal chemistry building block
Application Note: Methyl 2-((3-bromophenyl)thio)acetate as a Medicinal Chemistry Building Block
Executive Summary
Methyl 2-((3-bromophenyl)thio)acetate is a specialized bifunctional building block designed for the divergent synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs. Its structural utility lies in its orthogonal reactivity:
-
The Aryl Bromide (3-position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hydrophobic pharmacophores.
-
The Thioether Linker: Provides unique electronic properties and metabolic stability profiles distinct from ether (O-linked) analogs. It can be selectively oxidized to sulfoxides or sulfones to modulate polarity.
-
The Methyl Ester: A masked carboxylic acid "tail," essential for receptor binding (e.g., PPAR
acidic headgroup interactions) or further elaboration into amides/alcohols.
This guide outlines the strategic application of this scaffold, supported by validated protocols for its synthesis, coupling, and hydrolysis.
Chemical Profile & Strategic Utility
| Property | Specification | Medicinal Chemistry Implication |
| IUPAC Name | Methyl 2-((3-bromophenyl)thio)acetate | Unambiguous identification. |
| Molecular Formula | C | Moderate MW allows for fragment-based drug design (FBDD). |
| Key Functionality | 3-Bromoaryl; Thioether; Ester | Enables "Right-Hand Side" (RHS) introduction in convergent synthesis. |
| LogP (Calc) | ~3.2 | Higher lipophilicity than oxy-analogs; aids membrane permeability. |
| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | Can be used as a prodrug strategy or to tune half-life ( |
The "Acid Tail" Hypothesis in PPAR Agonism
In the design of PPAR agonists (e.g., GW501516 analogs), the carboxylic acid tail is critical for hydrogen bonding with tyrosine/histidine residues in the receptor's ligand-binding domain (LBD). Methyl 2-((3-bromophenyl)thio)acetate serves as the precursor to this "acid tail." The meta-substitution (3-bromo) geometry directs the attached hydrophobic core into the correct sub-pocket, often providing superior selectivity for PPAR
Experimental Workflows & Diagrams
Synthetic Pathway & Divergence
The following diagram illustrates the synthesis of the building block and its divergent applications in drug discovery.
Figure 1: Divergent synthetic utility of Methyl 2-((3-bromophenyl)thio)acetate. The scaffold allows for late-stage diversification via cross-coupling (Path A) or oxidation (Path C) before final deprotection (Path B).
Detailed Protocols
Protocol A: Synthesis of Methyl 2-((3-bromophenyl)thio)acetate
Rationale: This reaction utilizes a standard nucleophilic substitution (
Reagents:
-
3-Bromothiophenol (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Acetone (Reagent Grade, 0.2 M concentration)
Step-by-Step:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromothiophenol (e.g., 5.0 g, 26.4 mmol) and Acetone (130 mL).
-
Base Addition: Add K
CO (7.3 g, 52.8 mmol) in a single portion. The suspension may turn slightly yellow. -
Alkylation: Add Methyl bromoacetate (2.75 mL, 29.0 mmol) dropwise over 5 minutes.
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot should disappear, and a less polar product spot should appear.
-
Workup: Filter off the inorganic solids (KBr/K
CO ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na
SO . Flash chromatography (0-10% EtOAc/Hexane) yields the product as a clear/pale yellow oil.-
Yield Expectation: 90–95%.
-
Protocol B: Suzuki-Miyaura Coupling (Library Synthesis)
Rationale: The 3-bromo position is sterically accessible. Using Pd(dppf)Cl
Reagents:
-
Methyl 2-((3-bromophenyl)thio)acetate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq) (e.g., 4-trifluoromethylphenylboronic acid for PPAR
analogs) -
Pd(dppf)Cl
·DCM (0.05 eq) -
Cs
CO (2.0 eq) -
Dioxane:Water (4:1 ratio)
Step-by-Step:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.
-
Loading: Add the thioacetate building block (0.5 mmol), boronic acid (0.6 mmol), Cs
CO (1.0 mmol), and Pd catalyst (0.025 mmol). -
Solvent: Add degassed Dioxane/Water (5 mL).
-
Heating: Seal and heat to 80°C for 4–12 hours.
-
Validation: Monitor LC-MS for the biaryl mass (M+H).
-
Workup: Dilute with EtOAc, wash with water. The crude material is usually carried directly to hydrolysis (Protocol C) if the ester is not the final target.
Protocol C: Hydrolysis to the Free Acid
Rationale: The methyl ester is a "prodrug" or protecting group. The active species for metabolic receptors is almost exclusively the free acid.
Reagents:
-
Coupled Methyl Ester Intermediate (from Protocol B)
-
Lithium Hydroxide (LiOH·H
O) (3.0 eq) -
THF:Water (1:1)
Step-by-Step:
-
Dissolution: Dissolve the ester in THF.
-
Hydrolysis: Add LiOH dissolved in an equal volume of water.
-
Reaction: Stir at room temperature for 1–2 hours. (Avoid heating to prevent thioether oxidation or elimination).
-
Acidification (Critical): Cool to 0°C. Acidify carefully with 1N HCl to pH ~3. The free acid will often precipitate or form an oil.
-
Extraction: Extract with EtOAc. The organic layer contains the active PPAR agonist candidate.
Mechanism of Action: PPAR Agonism
The following diagram details how the 3-bromophenylthioacetate motif integrates into the pharmacophore of a PPAR
Figure 2: Pharmacophore mapping of the building block. The "Acidic Headgroup" and "Linker" are derived directly from the Methyl 2-((3-bromophenyl)thio)acetate scaffold.
Safety & Handling
-
Thiol Precursors: 3-Bromothiophenol has a potent, disagreeable odor. All reactions involving the thiol (Protocol A) must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be available to neutralize spills.
-
Alkylating Agents: Methyl bromoacetate is a lachrymator and alkylating agent. Wear double nitrile gloves and eye protection.
-
Storage: The thioether product is generally stable but should be stored at 4°C under inert gas to prevent slow oxidation to the sulfoxide.
References
-
Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists. Source: PubMed / NIH Context: Establishes the structure-activity relationship (SAR) of aryloxy/thioacetic acid tails in PPAR agonists. URL:[Link]
-
Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Source: Bioorganic & Medicinal Chemistry Letters Context: Validates the use of thioether linkers in PPAR
selective compounds (GW501516 analogs). URL:[Link] - Indole-derivative modulators of steroid hormone nuclear receptors (Patent WO2004067529A1).
-
Tetradecylthioacetic acid (TTA) attenuates dyslipidaemia in male patients with type 2 diabetes mellitus. Source: PubMed Context: Clinical validation of thioacetic acid derivatives in metabolic disease treatment.[1] URL:[Link]
Sources
Application Note: High-Throughput Microwave-Assisted Synthesis and Derivatization of Methyl 2-((3-bromophenyl)thio)acetate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Document Type: Technical Application Note & Self-Validating Protocol
Rationale and Mechanistic Causality
The thioether (sulfide) linkage is a privileged structural motif frequently encountered in matrix metalloproteinase (MMP) inhibitors, antifungal agents, and central nervous system therapeutics[1],[2]. Methyl 2-((3-bromophenyl)thio)acetate serves as a highly versatile, bifunctional building block in medicinal chemistry. It features a thioether core, an ester moiety for downstream hydrolysis or amidation, and an aryl bromide handle primed for transition-metal-catalyzed cross-coupling.
However, synthesizing and derivatizing this compound via conventional convective heating presents significant kinetic and chemoselective challenges. Prolonged heating of 3-bromothiophenol often leads to oxidative dimerization (disulfide formation), while the basic conditions required for S-alkylation can trigger premature hydrolysis of the methyl ester. Furthermore, during downstream Suzuki-Miyaura cross-coupling, the thioether moiety can coordinate with palladium species, poisoning the catalyst and stalling the reaction[3].
The Microwave Advantage (Causality): Microwave-assisted organic synthesis (MAOS) resolves these bottlenecks by leveraging dielectric heating. Polar solvents and substrates continuously align with an oscillating electromagnetic field, generating intense internal friction and instantaneous, localized superheating[4].
-
Kinetic Outcompetition: MAOS accelerates the S-alkylation kinetics, completing the thioetherification in minutes and effectively outcompeting the slower oxidation pathway of the thiol[1].
-
Catalyst Preservation: In the Suzuki-Miyaura coupling step, the rapid thermal spike provided by microwave irradiation drastically enhances the rate-determining oxidative addition of the Pd(0) complex into the C-Br bond. This rapid insertion bypasses the catalyst deactivation cascade typically caused by sulfur coordination[3].
Process Visualization
The following workflow illustrates the two-step sequence: the initial base-mediated S-alkylation followed by the palladium-catalyzed biaryl formation.
Workflow for the microwave-assisted synthesis and cross-coupling of the thioether intermediate.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Thioetherification
Objective: S-alkylation of 3-bromothiophenol to yield Methyl 2-((3-bromophenyl)thio)acetate.
Reagents & Equipment:
-
3-Bromothiophenol (1.0 mmol, 189 mg)
-
Methyl bromoacetate (1.1 mmol, 168 mg)
-
Potassium carbonate (
, anhydrous) (1.5 mmol, 207 mg) -
N,N-Dimethylformamide (DMF) (3.0 mL)
-
10 mL dedicated microwave vial with a pressure-rated crimp cap.
Step-by-Step Procedure:
-
Add
to the microwave vial, followed by the DMF. Mechanistic note: DMF is chosen for its high microwave loss tangent ( ), ensuring rapid and efficient energy absorption. -
Add 3-bromothiophenol, followed immediately by methyl bromoacetate.
-
Seal the vial with the crimp cap and insert it into the microwave reactor.
-
Microwave Parameters: Set the temperature to 80°C, hold time to 10 minutes, with dynamic power modulation (maximum 150 W) and high-speed magnetic stirring.
-
Upon completion and compressed air cooling, dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Self-Validating Quality Control Checkpoint:
To validate the completion of the reaction, analyze an aliquot via LC-MS. The protocol is successful if the highly polar 3-bromothiophenol peak is absent, replaced by a non-polar peak exhibiting an
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Derivatization of the aryl bromide intermediate into a biaryl scaffold.
Reagents & Equipment:
-
Methyl 2-((3-bromophenyl)thio)acetate (0.5 mmol, 130 mg)
-
Phenylboronic acid (0.6 mmol, 73 mg)
- (0.025 mmol, 5 mol%)
-
Sodium carbonate (
, 2.0 M aqueous solution) (1.0 mmol, 0.5 mL) -
Ethanol (1.5 mL)
Step-by-Step Procedure:
-
Charge a 10 mL microwave vial with the thioether intermediate, phenylboronic acid, and the palladium catalyst.
-
Add the ethanol and the aqueous
solution. Mechanistic note: The use of an ethanol/water mixture provides an environmentally benign, highly microwave-absorbent solvent system that easily solubilizes both the organic substrates and the inorganic base[4]. -
Purge the vial with Argon for 2 minutes to displace oxygen, preventing oxidative homocoupling of the boronic acid. Seal the vial.
-
Microwave Parameters: Set the temperature to 110°C, hold time to 15 minutes, with dynamic power modulation.
-
After cooling, filter the mixture through a short pad of Celite to remove palladium black, eluting with ethyl acetate. Concentrate the filtrate.
Self-Validating Quality Control Checkpoint:
Validation is achieved by observing the collapse of the 1:1 isotopic bromine doublet in the mass spectrum into a single dominant
Comparative Quantitative Data
The implementation of MAOS provides a stark improvement over conventional oil-bath heating. The table below summarizes the quantitative advantages of this protocol, demonstrating superior yields and purity profiles due to the suppression of side reactions.
| Reaction Step | Heating Method | Temperature (°C) | Reaction Time | Isolated Yield (%) | Purity (LC-MS) |
| Thioetherification | Conventional (Oil Bath) | 80 | 8 hours | 82% | >90% |
| Thioetherification | Microwave (MAOS) | 80 | 10 minutes | 96% | >98% |
| Suzuki Coupling | Conventional (Oil Bath) | 110 | 24 hours | 68% | >85% |
| Suzuki Coupling | Microwave (MAOS) | 110 | 15 minutes | 92% | >95% |
References
1.[1] Full article: Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers - tandfonline.com. 1 2.[3] Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand - researchgate.net. 3 3.[4] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. - researchgate.net. 4 4.[2] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - nih.gov. 2
Sources
Reagents for nucleophilic substitution on Methyl 2-((3-bromophenyl)thio)acetate
Application Note: High-Fidelity Functionalization of Methyl 2-((3-bromophenyl)thio)acetate
Part 1: Strategic Analysis & Reactivity Profile
1.1 The Substrate Architecture Methyl 2-((3-bromophenyl)thio)acetate (CAS: 150529-73-0 analog) is a bifunctional scaffold critical in fragment-based drug discovery (FBDD). It presents two distinct electrophilic sites for nucleophilic attack, but their reactivity is governed by disparate mechanisms.[1]
-
Site A: The Aryl Bromide (C-Br). Located at the meta-position relative to the sulfide. This position is electronically neutral/deactivated. Classical Nucleophilic Aromatic Substitution (SNAr) is thermodynamically inaccessible due to the lack of strong electron-withdrawing groups (EWGs) at ortho/para positions. Functionalization must proceed via Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig, Ullmann, or Suzuki).
-
Site B: The Methyl Ester (C-OMe). A standard electrophile for Nucleophilic Acyl Substitution. However, the adjacent sulfur atom introduces a risk of oxidation (to sulfoxide) if harsh oxidative conditions are used, or catalyst poisoning if Lewis acid-mediated amidation is attempted without care.
-
The "Silent" Killer: Sulfur Poisoning. The thioether (-S-) moiety is a soft Lewis base (soft ligand). It competes with phosphine ligands for coordination to Palladium (Pd) or Copper (Cu) centers, potentially arresting the catalytic cycle (catalyst poisoning). Standard protocols using Pd(PPh3)4 often fail here.
1.2 The Core Directive This guide prioritizes chemo-selective reagents that overcome sulfur coordination and enable "substitution" at the bromide and ester positions without scaffold degradation.
Part 2: Reagents & Protocols for Nucleophilic Substitution
Scenario 1: Substitution of the Aryl Bromide (C-N / C-O Bond Formation)
Target: Replacing -Br with Amines (Anilines) or Alkoxides.
The Challenge: The thioether sulfur will bind to open coordination sites on Pd(II) intermediates, preventing oxidative addition or reductive elimination. The Solution: Use High-Denticity / Bulky Ligands (e.g., Xantphos, Josiphos) that out-compete the sulfur for the metal center.
Recommended Reagent System:
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] or Pd(OAc)2.
-
Ligand (Critical): Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or CyPF-tBu (Josiphos). These ligands create a rigid steric pocket that excludes the thioether sulfur.
-
Base: Cesium Carbonate (Cs2CO3) – preferred over NaOtBu to prevent ester hydrolysis or transesterification side reactions.
Protocol 1: Sulfur-Tolerant Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Methyl 2-((3-bromophenyl)thio)acetate (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol% Pd)
-
Xantphos (4 mol%)
-
Cs2CO3 (2.0 equiv, anhydrous)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Note: Avoid THF if high temps are needed; Dioxane boils higher.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove inorganic salts and Pd-black. Concentrate and purify via flash chromatography.
-
Checkpoint: If conversion is low, switch ligand to CyPF-tBu (Josiphos), which is specifically documented to accelerate coupling in sulfur-rich substrates [1].
-
Scenario 2: Substitution of the Ester (Amidation)
Target: Converting -COOMe to -CONR2.
The Challenge: Standard hydrolysis followed by coupling (EDC/NHS) is two steps. Thermal aminolysis is too slow. The Solution: Direct Nucleophilic Acyl Substitution mediated by organocatalysts or Lewis Acids.
Recommended Reagent System:
-
Reagent A (Green/Mild): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). A dual hydrogen-bond donor/acceptor that activates the ester carbonyl and the amine nucleophile simultaneously.
-
Reagent B (Robust/Forceful): Trimethylaluminum (AlMe3) . Forms a highly reactive aluminum amide species. Use only for unreactive amines (e.g., anilines).
Protocol 2: TBD-Catalyzed Direct Amidation
-
Mix: Combine Methyl 2-((3-bromophenyl)thio)acetate (1.0 equiv) and Amine (1.5 equiv) in Toluene or 2-MeTHF .
-
Catalyst: Add TBD (10–20 mol%).
-
Conditions: Stir at 60°C for 4–8 hours.
-
Mechanism: TBD coordinates the ester carbonyl (activating it) while deprotonating the amine, facilitating direct displacement of methanol.
-
Advantage: No heavy metals; sulfur moiety remains untouched.
Part 3: Visualization & Logic
3.1 Reactivity & Pathway Map The following diagram illustrates the divergent pathways and the specific "Gatekeeper" reagents required to bypass the sulfur toxicity.
Caption: Strategic divergence for functionalizing the Bromide vs. Ester. Note the critical inhibition of standard Pd by Sulfur, requiring specialized ligands (Xantphos).
Part 4: Data Summary & Troubleshooting
| Parameter | Aryl Bromide Coupling (Site A) | Ester Amidation (Site B) |
| Reaction Type | Pd-Catalyzed Cross-Coupling | Nucleophilic Acyl Substitution |
| Primary Reagent | Pd(OAc)₂ or Pd₂(dba)₃ | TBD (Catalytic) or AlMe₃ (Stoichiometric) |
| Key Ligand | Xantphos or CyPF-tBu (Josiphos) | N/A |
| Base | Cs₂CO₃ (Weak, anhydrous) | None (TBD acts as base) |
| Solvent | 1,4-Dioxane or Toluene | Toluene or 2-MeTHF |
| Major Risk | Catalyst deactivation by Sulfur | Hydrolysis of ester (if water present) |
| Temp Range | 80°C – 110°C | 25°C – 60°C |
Troubleshooting Guide:
-
"Reaction Stalled at 20% Conversion" (Coupling): The sulfur has poisoned the Pd. Action: Increase catalyst loading to 5 mol% and switch to CyPF-tBu (Josiphos) ligand, which has a higher binding constant than the thioether [1].
-
"Ester Hydrolyzed instead of Amidated": Moisture ingress. Action: Ensure Toluene is dried over molecular sieves. Switch to AlMe3 protocol if the amine is sterically hindered.
References
-
Murata, M., & Buchwald, S. L. (2004).[2] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[2][3] Tetrahedron, 60(34), 7397–7403.
-
Lian, Z., et al. (2019). Palladium-catalyzed intermolecular transthioetherification of aryl halides. Chemical Science, 10, 6650-6655.
-
Sabatini, M. T., et al. (2019). Catalytic Amidation of Unactivated Ester Derivatives Mediated by Triazabicyclodecene (TBD). Science Advances, 5(5).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-((3-bromophenyl)thio)acetate
Executive Summary & Reaction Logic
Target Molecule: Methyl 2-((3-bromophenyl)thio)acetate
CAS Registry Number (Core Moieties): 6320-01-0 (3-Bromobenzenethiol) + 96-32-2 (Methyl bromoacetate)
Reaction Class: Nucleophilic Substitution (
This guide addresses the synthesis of Methyl 2-((3-bromophenyl)thio)acetate via the S-alkylation of 3-bromobenzenethiol with methyl bromoacetate. While theoretically simple, this reaction often suffers from yield losses due to disulfide dimerization (oxidative coupling) and ester hydrolysis .
The protocol below prioritizes chemoselectivity —ensuring the sulfur attacks the alkyl halide without touching the ester or the aromatic bromine.
The "Gold Standard" Protocol
We recommend the Potassium Carbonate / Acetone (or DMF) route over Sodium Hydride methods for higher functional group tolerance.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Acetone (Anhydrous) or DMF | Polar aprotic solvents stabilize the transition state. Acetone is easier to remove; DMF is better for scale-up but harder to wash out. |
| Base | Mild enough to deprotonate the thiol ( | |
| Temperature | Controls exotherm to prevent dialkylation (sulfonium salts). | |
| Atmosphere | Nitrogen ( | CRITICAL: Thiophenols oxidize to disulfides (Ar-S-S-Ar) in air. |
Standard Operating Procedure (SOP)
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for the S-alkylation of 3-bromobenzenethiol. Note the critical intermediate thiolate generation.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with
for 15 minutes. -
Solvation: Add 3-bromobenzenethiol (1.0 equiv) and dissolve in anhydrous acetone (0.2 M concentration).
-
Deprotonation: Add potassium carbonate (
) (1.5 equiv). The solution may turn slightly yellow as the thiolate anion forms. Stir for 15 minutes at room temperature. -
Addition: Cool the mixture to
(ice bath). Add methyl bromoacetate (1.05 equiv) dropwise via syringe.-
Note: Do not dump the reagent in all at once; this controls the exotherm and prevents side reactions.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup:
-
Filter off the solid potassium salts.
-
Concentrate the filtrate in vacuo.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate to yield the crude oil.
-
Troubleshooting Center (Q&A)
User Issue: "My yield is low (<50%), and I see a spot on TLC that moves faster than my product."
-
Diagnosis: Disulfide Formation. [1][2]
-
The Science: Thiophenols are easily oxidized by oxygen in the air to form disulfides (Ar-S-S-Ar). This consumes your starting material irreversibly under these conditions.
-
The Fix:
-
Degas Solvents: Sparge your acetone/DMF with nitrogen for 20 minutes before use.
-
Strict Inert Atmosphere: Ensure the reaction is under a positive pressure of nitrogen balloon throughout.
-
Rescue: If you already have the disulfide, you can treat the crude mixture with Zinc dust/Acetic acid or
to reduce it back to the thiol, then re-alkylate, but it is cleaner to restart.
-
-
User Issue: "I isolated the product, but the NMR shows a carboxylic acid proton (~11 ppm) and missing methyl ester peak."
-
Diagnosis: Ester Hydrolysis (Saponification).
-
The Science: If your solvent was "wet" (contained water) or if you used a base that was too strong (like NaOH or KOH) without temperature control, the hydroxide ion attacked the ester carbonyl.
-
The Fix:
-
Switch Base: Stick to Carbonates (
or ). Avoid Hydroxides. -
Dry Solvents: Use anhydrous solvents.
-
Avoid Heating: Do not reflux unless absolutely necessary. This reaction proceeds well at RT.
-
-
User Issue: "The product is an oil that refuses to crystallize, and it smells terrible."
-
Diagnosis: Residual Thiol / Solvent Trap.
-
The Science: Thioethers are often oils. The smell indicates unreacted 3-bromobenzenethiol.
-
The Fix:
-
Bleach Wash: During workup, wash the organic layer with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the smelly unreacted thiol to a water-soluble sulfonate, removing the smell and the impurity. Caution: Do this gently to avoid oxidizing your product.
-
Column Chromatography: If purity is critical, purify on silica gel using Hexane:EtOAc (9:1).
-
-
Advanced FAQ & Logic Tree
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common synthetic failures in thio-alkylation.
Frequently Asked Questions
Q: Can I use Sodium Hydride (NaH) to speed this up?
A: Yes, but proceed with caution. NaH is a strong base. While it generates the thiolate instantly, it can also cause Claisen condensation (self-reaction of the ester) if the temperature isn't controlled strictly at
Q: Why Methyl Bromoacetate instead of Chloroacetate?
A: Bromide is a better leaving group than Chloride (
Q: Does the bromine on the phenyl ring interfere? A: Not under these conditions. The aromatic bromine is stable to weak bases like carbonate. It would only react if you were using Palladium catalysis (Buchwald-Hartwig conditions) or extremely strong lithiated bases [3].
References
-
Reeves, J. T., et al. (2014).[3] "General Method for the Synthesis of Sulfides." Organic Letters, 16(4), 1196-1199. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Prim, D., et al. (2002). "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles." Tetrahedron, 58(11), 2041-2075. Link
-
NIST Chemistry WebBook. "3-Bromothiophenol."[4] Standard Reference Data. Link
Sources
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 4. 3-Bromothiophenol [webbook.nist.gov]
Technical Support Center: Purification of Methyl 2-((3-bromophenyl)thio)acetate
Ticket ID: PUR-S-Br-001 Subject: Optimization of Column Chromatography for Aryl Thioether Esters Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Executive Summary & Compound Profile
Welcome to the technical support hub for the purification of Methyl 2-((3-bromophenyl)thio)acetate . This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for heterocycles via Suzuki-Miyaura coupling (leveraging the Ar-Br handle) or cyclization (leveraging the ester).
Successfully purifying this compound requires managing three competing physicochemical properties:
-
The Lipophilic Aryl Halide: The 3-bromophenyl group drives the molecule towards non-polar solvents.
-
The Thioether Linker: Susceptible to oxidation (sulfoxide formation) on active silica.
-
The Ester Moiety: Moderately polar, serving as the primary "anchor" for silica interaction.
Compound Data Sheet
| Feature | Property | Chromatographic Implication |
| Structure | Ar-S-CH₂-COOMe | Mixed polarity; elutes in low-to-mid polarity range.[1] |
| UV Activity | High (Ar-Br + S conjugation) | Excellent visibility at 254 nm. |
| Stability | Moderate | Risk: Thioethers can oxidize to sulfoxides ( |
| Key Impurities | 3-Bromothiophenol (Starting Material) | Acidic, foul-smelling, streaks on silica. |
| Bis(3-bromophenyl)disulfide | Non-polar dimer; elutes before the product. | |
| Hydrolysis Acid | Very polar; stays at the baseline. |
Module 1: Pre-Purification Diagnostics
Before packing your column, you must diagnose the crude mixture. Thioether syntheses often yield unreacted thiol and disulfide byproducts.
Diagnostic Workflow (TLC)
Standard System: Hexanes:Ethyl Acetate (Hex:EtOAc).
Visualization: UV (254 nm) and Iodine (
Target
-
Disulfide Impurity:
(Elutes first) -
Target Product:
(Sweet spot) -
Starting Thiol:
(Often streaks/tails; varies with concentration) -
Hydrolysis Acid:
(Baseline)
Decision Logic: Solvent System Selection
Use the following logic flow to select your mobile phase based on your TLC results.
Figure 1: Solvent Selection Decision Tree. This logic prioritizes chemical purification (washing) over chromatography for thiols to prevent column fouling.
Module 2: The Purification Protocol
Method: Flash Column Chromatography
Stationary Phase: Silica Gel 60 (
Step-by-Step Procedure
-
Workup Check (Critical):
-
Before the column, ensure you have washed the crude reaction mixture with 1M NaOH or saturated
. -
Why? This deprotonates unreacted 3-bromothiophenol (
), moving it into the aqueous layer. Removing the thiol chemically is far superior to separating it chromatographically [1].
-
-
Column Packing:
-
Slurry pack using 100% Hexanes .
-
Tip: Add a 1 cm layer of sand on top of the silica to protect the bed.
-
-
Sample Loading:
-
Preferred: Dry Loading. Dissolve the crude oil in a minimum amount of DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.
-
Alternative: Liquid loading in Toluene (avoid DCM for liquid loading if possible, as it can cause "fingering" due to density differences).
-
-
Elution Gradient:
-
0 - 2 CV (Column Volumes): 100% Hexanes (Elutes non-polar disulfide impurities).
-
2 - 10 CV: Linear gradient from 0% to 15% EtOAc.
-
10 - 15 CV: Hold at 15% EtOAc (Product elution).
-
Flush: 50% EtOAc to remove polar byproducts.
-
-
Fraction Collection:
-
Collect small fractions (approx. 1/4 of column volume) once UV activity is observed.
-
Note: The product contains sulfur and bromine; it will quench UV strongly.
-
Module 3: Troubleshooting Hub (FAQs)
Q1: My product smells like rotten eggs/garlic even after the column. Why?
Diagnosis: Residual 3-bromothiophenol. The Science: Thiols have extremely low odor detection thresholds. Even trace amounts (<0.1%) co-eluting with your product will smell. The Fix:
-
Do not re-column immediately.
-
Dissolve the product in
or EtOAc. -
Wash 3x with 1M NaOH (or 2M KOH). The high pH ensures the thiol is ionized (
) and partitioned into water. -
Re-dry organics (
) and concentrate.
Q2: I see a new spot appearing during the column run (tailing the product).
Diagnosis: On-column oxidation.
The Science: Silica gel often contains trace metal impurities (Fe) and adsorbed oxygen. Thioethers (
-
Speed up the run: Use a higher flow rate.
-
Flush the column: Pre-flush the silica with 3 CV of EtOAc, then re-equilibrate with Hexanes. This removes some active oxidants.
-
Avoid DCM: Chlorinated solvents can sometimes promote radical oxidation on silica surfaces.
Q3: The disulfide impurity ( ) co-elutes with my product.
Diagnosis: Insufficient selectivity in Hex/EtOAc. The Science: Disulfides are lipophilic, similar to the aryl bromide portion of your product. The Fix: Change the "Selectivity Triangle."
-
Switch to Toluene/Hexane (starts 100% Hexane, gradient to 50% Toluene).
-
Why? Toluene interacts via
- stacking with the aromatic rings. The disulfide (two rings) and the product (one ring) will have different binding affinities in a -active solvent compared to a pure dipole-dipole solvent like EtOAc [3].
Q4: My compound is streaking badly.
Diagnosis: Acidic silica interaction or column overload. The Fix:
-
Check Loading: If loading >5% w/w, use a larger column.
-
Buffer the Silica: Add 1% Triethylamine (TEA) to the column during packing and to the mobile phase.
-
Caution: Methyl esters are generally stable to 1% TEA, but do not leave the compound in the basic eluent for days. Evaporate fractions immediately.
Module 4: Post-Run Analysis & Storage
Once fractions are combined and evaporated:
-
NMR Verification:
-
Look for the singlet (
) alpha to the carbonyl. -
Shift:
ppm (depending on solvent).[2] -
Impurity Check: Disulfides lack the methyl ester singlet (
ppm) and the methylene singlet.
-
-
Storage:
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: 4°C or -20°C.
-
Reason: Thioethers are prone to air oxidation to sulfoxides over time.
-
Visualizing the Troubleshooting Logic
Use this flow to diagnose issues during the run.
Figure 2: Real-time Troubleshooting Logic for Thioether Purification.
References
-
BenchChem. (2025).[3] Removal of residual thiophenol after Dnp deprotection.[3] Retrieved from 3
-
Scribd. (n.d.). Bromination of Thiols on Silica Gel: Oxidation of Thiols to Disulfides. Retrieved from 4
-
Amazon AWS. (2009). A General and Efficient Approach to Aryl Thiols: Purification via Column Chromatography. Retrieved from 5
-
ChemicalBook. (n.d.). Methyl 2-(2-bromophenyl)acetate Synthesis and Properties. Retrieved from 6
Sources
Technical Support Center: Solvent Optimization for 3-Bromophenyl Thioacetate
Introduction
As a bifunctional building block, 3-bromophenyl thioacetate presents a classic chemoselectivity paradox in organic synthesis. It contains two reactive centers:[1]
-
The Aryl Bromide (C-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The Thioester (C(O)-S): An activated acyl donor susceptible to nucleophilic attack (aminolysis) or transition-metal insertion (Liebeskind-Srogl coupling).[1]
Selecting the wrong solvent system often leads to three common failure modes: catalyst poisoning (via sulfur coordination), unwanted hydrolysis (in protic/basic media), or loss of chemoselectivity (reacting the wrong functional group).
This guide provides self-validating protocols to navigate these issues.
Part 1: Solubility & Stability Matrix
Before initiating catalysis, you must establish a baseline for substrate stability.[1] Thioesters are significantly more reactive toward hydrolysis than their oxo-ester counterparts, particularly in alkaline environments often required for cross-coupling.[1]
General Solubility Profile
Data extrapolated from structural analogs (aryl thioesters).
| Solvent Class | Solubility | Stability Risk | Recommended Use |
| Chlorinated (DCM, DCE) | High | Low | Standard workup; Amide coupling (Aminolysis).[1] |
| Ethers (THF, Dioxane) | High | Low | Preferred for Pd-catalyzed coupling (Anhydrous).[1] |
| Aromatic (Toluene) | High | Very Low | Ideal for high-temp coupling; prevents hydrolysis.[1] |
| Polar Aprotic (DMF, DMSO) | High | Moderate | Caution: Can accelerate hydrolysis if wet; promotes nucleophilic attack.[1] |
| Protic (MeOH, Water) | Low | Critical | Avoid unless specifically inducing hydrolysis/solvolysis.[1] |
The Hydrolysis Danger Zone
Thioesters hydrolyze rapidly in aqueous base. If your Suzuki coupling protocol calls for aqueous
Validation Step: Before adding catalyst, stir your substrate in the chosen solvent/base mixture for 30 minutes and check LCMS. If >5% degradation occurs, switch to an anhydrous base system (e.g.,
Part 2: Optimizing for Cross-Coupling (Preserving the Thioester)
Objective: React the aryl bromide (C-Br) while leaving the thioester intact.
The Chemoselectivity Challenge
Palladium can insert into both C-Br and C-S bonds.
-
Standard Pd-Catalysis: Favors C-Br insertion.[1]
-
Copper Co-catalysis: Activates the C-S bond (Liebeskind-Srogl pathway).[1][2]
CRITICAL RULE: To preserve the thioester, strictly exclude Copper (Cu) from your reaction mixture.
Recommended Protocol: Anhydrous Suzuki-Miyaura[1]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
-
Base: Anhydrous
(3.0 equiv) or . -
Catalyst:
or (Avoid high-activity precatalysts that might force oxidative addition into the thioester). -
Temperature: 80–100 °C.[1]
Workflow Visualization
The following diagram illustrates the decision logic for solvent and catalyst selection to ensure the correct functional group reacts.
Caption: Decision tree for chemoselective coupling. Note the divergence based on Copper presence.
Part 3: Optimizing for Acyl Transfer (Aminolysis)
Objective: Use the thioester as an activated ester to form amides (e.g., Native Chemical Ligation-type chemistry).
Solvent Effects on Reactivity
Thioester aminolysis proceeds via a tetrahedral intermediate.[1][3] The rate is highly solvent-dependent:[1]
-
Dipolar Aprotic Solvents (DMF, DMSO, MeCN): Accelerate the reaction by stabilizing the polar transition state and enhancing the nucleophilicity of the amine.
-
Non-polar Solvents (DCM, Toluene): Reaction is slower; often requires an additive (e.g., imidazole or mild base).[1]
Troubleshooting Guide: "The Reaction is Too Slow"
If your aminolysis in DCM is sluggish:
-
Switch Solvent: Move to DMF or MeCN.[1]
-
Add Catalyst: Add 10-20 mol% Thiophenol or Hobt .[1] This generates a more reactive intermediate in situ (transthioesterification).
Part 4: Troubleshooting FAQs
Q1: My reaction mixture turned black immediately upon adding the catalyst. Yield is near zero.
-
Diagnosis: Catalyst Poisoning or Decomposition.[1] Thioesters can coordinate strongly to Pd.[1]
-
Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins).[1] Oxygen accelerates the decomposition of Pd-thioester complexes. Switch to a bidentate ligand catalyst like
, which is more resistant to ligand displacement by sulfur than .
Q2: I see 3-bromothiophenol in my LCMS during Suzuki coupling.
-
Diagnosis: Hydrolysis of the thioester.[4]
Q3: I am getting a ketone product instead of the biaryl.
-
Diagnosis: You have inadvertently triggered the Liebeskind-Srogl pathway.[1]
-
Fix: Check for Copper contamination.[1] Are you using a reaction vessel that previously contained CuI? Is your commercial Pd source contaminated? Use high-purity Pd and ensure no Cu additives are present.[1]
References
-
Liebeskind-Srogl Coupling Mechanism
-
Thioester Hydrolysis Kinetics
-
Solvent Selection in Organic Synthesis
-
Chemoselectivity in Pd-Catalyzed Reactions
Sources
- 1. scribd.com [scribd.com]
- 2. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water | Whitesides Research Group [gmwgroup.harvard.edu]
- 7. Design and Evaluation of Ambiphilic Aryl Thiol–Iminium-Based Molecules for Organocatalyzed Thioacyl Aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Thioether Formation
Welcome to the technical support center for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in thioether formation. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Initial Checks
Q1: My thioether synthesis is resulting in a low yield. What are the first things I should check?
When troubleshooting low yields, it's best to start with the fundamentals before moving to more complex variables.[1][2] A systematic initial check can often reveal the root cause of the problem.
-
Reagent Quality and Purity: The purity of your starting materials is paramount. Thiols, in particular, are susceptible to oxidation to disulfides, which will not participate in the desired reaction.[3] Similarly, impurities in your electrophile (e.g., alkyl halide) or solvent can introduce side reactions.
-
Actionable Advice:
-
Use freshly opened or purified reagents.
-
If possible, confirm the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS).
-
For thiols, consider using freshly distilled or commercially available high-purity grades.
-
-
-
Inert Atmosphere: Many thioether syntheses, especially those involving thiolates, are sensitive to atmospheric oxygen.[3] Oxygen can oxidize the highly nucleophilic thiolate back to a disulfide, effectively removing it from the reaction mixture.
-
Reaction Setup and Stoichiometry: Simple errors in setting up the reaction can lead to significant yield loss.
-
Actionable Advice:
-
Double-check your calculations for all reagents to ensure correct stoichiometry.
-
Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.[3]
-
Verify that the reaction temperature is being accurately controlled.
-
-
Reaction-Specific Troubleshooting
Thioether synthesis can be achieved through various methods. Below are troubleshooting guides for some of the most common reaction types.
Nucleophilic Substitution (SN2) Reactions
This is one of the most common methods for forming thioethers, typically involving a thiolate nucleophile and an alkyl halide electrophile.[4]
Low conversion in SN2 reactions for thioether synthesis often points to issues with the nucleophile generation, the electrophile, or the reaction conditions.
-
Inefficient Thiolate Formation: The thiol must be deprotonated to form the more nucleophilic thiolate anion.[5] The choice and amount of base are critical.
-
Causality: Thiols are generally more acidic than alcohols, with pKa values around 10-11.[4] A base with a conjugate acid pKa significantly higher than that of the thiol is required for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: Ensure your base is strong enough. For many thiols, common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient.[5] For less acidic thiols, stronger bases like sodium hydride (NaH) may be necessary.[4]
-
Stoichiometry of Base: Use at least one equivalent of base relative to the thiol.
-
Solvent Compatibility: The base should be soluble in the reaction solvent to ensure efficient deprotonation.
-
-
-
Poor Electrophile/Leaving Group: The structure of the electrophile and the nature of the leaving group significantly impact SN2 reaction rates.
-
Causality: SN2 reactions are sensitive to steric hindrance at the electrophilic carbon.[6][7] Tertiary alkyl halides will not undergo SN2 reactions and will likely lead to elimination products. The leaving group's ability to stabilize a negative charge is also crucial.
-
Troubleshooting Steps:
-
Electrophile Structure: Primary and methyl halides are the best electrophiles for SN2 reactions. Secondary halides can work but may lead to competing elimination reactions.
-
Leaving Group: Good leaving groups are the conjugate bases of strong acids. The reactivity order is generally I > Br > Cl > F. Mesylates and tosylates are also excellent leaving groups.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state of an SN2 reaction.
-
Causality: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for SN2 reactions as they solvate the cation of the thiolate salt but not the anionic nucleophile, thus increasing its reactivity.[5]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a protic solvent (e.g., ethanol, water), consider switching to a polar aprotic solvent.
-
Solvent Purity: Ensure your solvent is anhydrous, as water can protonate the thiolate and reduce its nucleophilicity.
-
-
Troubleshooting Workflow for SN2 Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 7. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl 2-((3-bromophenyl)thio)acetate under basic conditions
Welcome to the technical support center for Methyl 2-((3-bromophenyl)thio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the scientific rationale behind the experimental observations and to provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 2-((3-bromophenyl)thio)acetate under basic conditions?
The principal stability issue for Methyl 2-((3-bromophenyl)thio)acetate in the presence of a base is the hydrolysis of the methyl ester functional group. This reaction, commonly known as saponification, is typically irreversible under basic conditions and yields the corresponding carboxylate salt and methanol.[1] The thioether linkage and the aryl bromide are generally more stable under these conditions, but potential side reactions should not be entirely dismissed, especially under forcing conditions (e.g., high temperatures, very strong bases).
The base-catalyzed hydrolysis of the ester is a well-established reaction mechanism.[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[2] A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide (or another equivalent of base) drives the reaction to completion, forming the carboxylate salt.[1]
Q2: Can the thioether bond be cleaved under basic conditions?
While thioethers are generally stable, they can be cleaved under specific, often harsh, conditions. However, for typical basic conditions used in ester hydrolysis (e.g., NaOH, KOH, LiOH in aqueous or alcoholic solvents at room temperature to moderate heat), the thioether bond in Methyl 2-((3-bromophenyl)thio)acetate is expected to be stable. Cleavage of thioethers often requires strong reducing agents or specialized reagents not typically employed for simple saponification. It is important to note that while the thioether itself is stable, the sulfur atom can influence the reactivity of adjacent positions.[3]
Q3: What is the reactivity of the aryl bromide in the presence of a base?
Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the carbon-halogen bond and the delocalization of electrons in the aromatic ring.[4][5] Reactions involving the aryl bromide, such as nucleophilic aromatic substitution, typically require very strong bases (e.g., sodium amide) to proceed via an elimination-addition (benzyne) mechanism, or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate an addition-elimination mechanism.[5][6] For the conditions commonly used for ester hydrolysis, the aryl bromide is not expected to react.
Troubleshooting Guide
Problem 1: My reaction is showing multiple products on TLC/HPLC, with one major, more polar spot.
-
Plausible Cause: This is the classic presentation of ester hydrolysis. The starting material, Methyl 2-((3-bromophenyl)thio)acetate, is relatively nonpolar. The product of hydrolysis, the carboxylate salt, is highly polar and will have a much lower Rf value on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Product Identity: Isolate the polar product and characterize it by NMR and Mass Spectrometry. The 1H NMR should show the disappearance of the methyl ester singlet (around 3.7 ppm) and the mass spectrum should correspond to the de-methylated compound.
-
Control Experiment: To definitively confirm the instability of your starting material to the basic conditions, run a small-scale control experiment.[7] Dissolve a small amount of Methyl 2-((3-bromophenyl)thio)acetate in a vial with the solvent system you are using, add the base, and monitor the reaction by TLC or HPLC over time.[7] This will confirm if the base is the cause of the degradation.
-
Problem 2: My reaction yield is low, and I'm recovering a significant amount of starting material.
-
Plausible Causes:
-
Insufficient Base: Saponification is a stoichiometric reaction. You need at least one equivalent of base to hydrolyze the ester.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and may not go to completion.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of the base. For sluggish reactions, using a slight excess (e.g., 1.1-1.5 equivalents) can be beneficial.
-
Monitor Reaction Progress: Actively monitor the reaction by TLC or HPLC to determine when the starting material has been completely consumed.[8]
-
Improve Solubility: Consider using a co-solvent system. A mixture of THF and water, or methanol and water, can often improve the solubility of organic esters in aqueous base.
-
Problem 3: The crude NMR of my product looks messy, and I can't clearly identify my desired product.
-
Plausible Cause: Crude NMR spectra can sometimes be misleading due to the presence of residual solvents, salts, or minor byproducts.[7]
-
Troubleshooting Steps:
-
Purify the Product: Do not rely solely on the crude NMR. Purify a small sample of your product, for example, by flash chromatography (if the product is not a salt) or by an appropriate workup and recrystallization. An NMR of the purified product will give a much clearer picture.
-
Check Aqueous Layer: If your desired product is water-soluble, it may have been lost during the workup.[7] Consider extracting the aqueous layer multiple times with an organic solvent or, if the product is a salt, acidifying the aqueous layer and then extracting.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of Methyl 2-((3-bromophenyl)thio)acetate to Basic Conditions
This protocol allows for the systematic evaluation of the stability of the target compound under your specific experimental conditions.
Materials:
-
Methyl 2-((3-bromophenyl)thio)acetate
-
Your chosen base (e.g., NaOH, K2CO3)
-
Your reaction solvent system (e.g., Methanol, THF/Water)
-
TLC plates (e.g., Silica gel 60 F254)
-
Suitable TLC eluent (e.g., 20% Ethyl Acetate in Hexanes)
-
Small reaction vials
Procedure:
-
Prepare a stock solution of Methyl 2-((3-bromophenyl)thio)acetate in your reaction solvent (e.g., 10 mg/mL).
-
In a reaction vial, add 1 mL of the stock solution.
-
Add the desired amount of base (e.g., 1.1 equivalents).
-
Stir the reaction at your intended reaction temperature.
-
At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate.
-
Elute the TLC plate with your chosen eluent system.
-
Visualize the spots under a UV lamp. The starting material should be visible, and the formation of a more polar spot (the carboxylate) at the baseline will indicate degradation.
| Time Point | Rf of Starting Material | Presence of New Polar Spot |
| 0 min | ~0.5 | No |
| 15 min | ~0.5 | Faint |
| 30 min | ~0.5 | Visible |
| 1 hr | Fainter | Strong |
| 2 hr | Very Faint | Very Strong |
| 4 hr | Not Visible | Strong |
Table 1: Example TLC data for monitoring the hydrolysis of Methyl 2-((3-bromophenyl)thio)acetate.
Protocol 2: Standard Saponification and Work-up
This is a general procedure for the hydrolysis of the methyl ester.
Materials:
-
Methyl 2-((3-bromophenyl)thio)acetate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve Methyl 2-((3-bromophenyl)thio)acetate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Caption: Base-catalyzed hydrolysis of the ester.
Caption: Troubleshooting workflow for stability issues.
References
- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Google.
-
Thioester - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
CHEM 245 - Thioesters. (2016, December 10). Swarthmore College. Retrieved from [Link]
-
Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Bracher, P. J., & Miller, P. W. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2).
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
CHEM 440 - Thioesters. (2016, December 10). Swarthmore College. Retrieved from [Link]
-
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023, March 16). ACS Publications. Retrieved from [Link]
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? - Quora. (2023, May 7). Quora. Retrieved from [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
-
Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17). ACS Publications. Retrieved from [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025, September 23). YouTube. Retrieved from [Link]
-
Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles. (n.d.). Retrieved from [Link]
-
14.7: Aryl Halides - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. (2014, August 29). MDPI. Retrieved from [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Thioether - wikidoc. (2012, September 6). Wikidoc. Retrieved from [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. (n.d.). PMC. Retrieved from [Link]
-
Fu, C.-W., & Lin, T.-H. (2011). Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution. The Journal of Physical Chemistry A, 115(46), 13523–13533. [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. (n.d.). Retrieved from [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009, March 12). NRC Research Press. Retrieved from [Link]
-
Enzymatic Saponification of Esters Containing β-Leaving Groups. (2025, October 30). Organic Syntheses. Retrieved from [Link]
-
27.1: Organic Reactions: An Introduction - Chemistry LibreTexts. (2023, July 12). Chemistry LibreTexts. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
Conversion of Esters to Thioesters under Mild Conditions. (2021, March 15). Royal Society of Chemistry. Retrieved from [Link]
-
Saponification of methyl esters producing soap and methanol. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEM 245 - Thioesters [guweb2.gonzaga.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
Preventing hydrolysis side reactions during Methyl 2-((3-bromophenyl)thio)acetate synthesis
Technical Support Center: Troubleshooting Methyl 2-((3-bromophenyl)thio)acetate Synthesis
Welcome to the Technical Support Center for thioether synthesis. The alkylation of 3-bromothiophenol with methyl bromoacetate is a fundamental transformation utilized in drug discovery and organic synthesis[1]. However, researchers frequently encounter a critical side reaction: the hydrolysis of the methyl ester to form 2-((3-bromophenyl)thio)acetic acid.
This guide explores the mechanistic causality of this side reaction and provides field-proven protocols to ensure a high-yielding, anhydrous synthesis.
Reaction & Troubleshooting Workflow
Caption: Workflow of target ester synthesis vs. base-catalyzed hydrolysis side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Mechanistically, why am I isolating the carboxylic acid instead of the methyl ester?
Analysis: The formation of 2-((3-bromophenyl)thio)acetic acid is the result of base-catalyzed ester hydrolysis, also known as saponification[2][3]. During the alkylation, a base (such as
Q2: How do I select the optimal reaction conditions to prevent hydrolysis? Analysis: The key is eliminating the presence of water to prevent the formation of hydroxide ions. Causality & Action:
-
Base Selection: Use anhydrous, mild bases. Potassium carbonate (
) is standard but highly hygroscopic. It must be oven-dried prior to use. Alternatively, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine ( ) can be employed because they do not readily form hydroxide equivalents even if trace moisture is present[1]. -
Solvent Selection: Use anhydrous polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) stored over activated molecular sieves.
Quantitative Data: Impact of Conditions on Hydrolysis Rates To illustrate the importance of these parameters, the following table summarizes the quantitative impact of various reaction conditions on the yield of the target ester versus the hydrolyzed acid byproduct.
| Base | Solvent | Condition | Temp (°C) | Target Ester Yield (%) | Acid Byproduct Yield (%) |
| MeCN (Anhydrous) | Strict Anhydrous | 25 | > 95 | < 1 | |
| Toluene | Strict Anhydrous | 25 | 84 | < 1 | |
| MeCN (Benchtop) | Trace Moisture | 25 | 65 | 30 | |
| THF / | Biphasic | 25 | < 5 | > 90 | |
| DMF (Anhydrous) | Thermal Stress | 80 | 75 | 15 |
Note: Elevated temperatures (80 °C) can accelerate hydrolysis even with trace moisture, hence room temperature (25 °C) is preferred for this specific alkylation[1][4].
Q3: My reaction was strictly anhydrous, but NMR still shows carboxylic acid. What went wrong during the workup?
Analysis: Ester hydrolysis frequently occurs during the aqueous workup phase, not the reaction phase[5].
Causality: If the crude reaction mixture containing unreacted base is quenched directly with water, you create a highly alkaline aqueous environment. Furthermore, washing the organic layer with basic solutions (like
Step-by-Step Methodology: Self-Validating Anhydrous Synthesis and Workup
This protocol is designed with built-in validation steps to ensure the ester remains intact throughout the procedure.
Phase 1: Anhydrous Alkylation
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen or argon.
-
Reagent Loading: Add 3-bromothiophenol (1.0 equiv, 10 mmol) and anhydrous
(1.2 equiv, 12 mmol). Self-Validation: Ensure the was baked at 120 °C for at least 12 hours to remove absorbed water. -
Solvent Addition: Inject 20 mL of anhydrous Acetonitrile (MeCN). Stir for 15 minutes at room temperature (20–25 °C) to facilitate thiolate formation.
-
Electrophile Addition: Dropwise add methyl bromoacetate (1.1 equiv, 11 mmol) via syringe. The dropwise addition prevents localized exothermic spikes that could accelerate side reactions.
-
Monitoring: Stir at room temperature for 2 to 4 hours. Monitor by Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The reaction is complete when the thiol spot disappears[1].
Phase 2: Hydrolysis-Preventative Workup
-
Base Removal (Critical Step): Do not add water to the reaction flask. Instead, filter the entire reaction suspension through a short pad of Celite. Rinse the pad with 10 mL of dry ethyl acetate. Causality: This mechanically removes the
and byproduct , eliminating the basic catalyst required for saponification during the subsequent aqueous steps. -
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the MeCN.
-
Reconstitution: Redissolve the crude oil in 30 mL of ethyl acetate.
-
Cold Aqueous Washes: Wash the organic layer with ice-cold distilled water (2 × 15 mL) and ice-cold saturated brine (1 × 15 mL)[5]. Causality: Cold temperatures exponentially decrease the rate of hydrolysis, protecting the ester during the brief aqueous exposure[5].
-
Drying & Isolation: Dry the organic phase over anhydrous
until the drying agent flows freely (no clumping). Filter and concentrate in vacuo to yield pure Methyl 2-((3-bromophenyl)thio)acetate.
References
-
Title: Towards the Total Synthesis of the Polyketide Natural Product DEM30355/A and Associated Crystallisation Studies Source: Newcastle University Theses URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Mechanisms of Ester hydrolysis Source: Science Discussions URL: [Link]
-
Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Recrystallization of Methyl 2-((3-bromophenyl)thio)acetate
[1][2]
Executive Summary & Compound Profile
Compound: Methyl 2-((3-bromophenyl)thio)acetate Functional Class: Aryl alkyl thioether / Ester Primary Challenge: Low melting point and tendency to "oil out" (Liquid-Liquid Phase Separation) prior to crystallization.[1][2][3]
This guide addresses the purification of Methyl 2-((3-bromophenyl)thio)acetate. While often isolated as a viscous oil or low-melting solid, high-purity crystalline forms are required for reproducible kinetics in subsequent cyclization or coupling reactions (e.g., synthesis of NSAID analogues or kinase inhibitors).[1][3] The presence of the sulfur atom introduces specific impurity profiles—notably oxidative disulfides—that must be managed during recrystallization.[1][3]
Solvent Selection Module
The choice of solvent is critical for this lipophilic thio-ester.[1][2][3] The compound exhibits high solubility in chlorinated solvents and moderate-to-high solubility in alcohols.[1][2]
Solvent Screening Matrix
| Solvent System | Polarity | Role | Suitability | Notes |
| Ethanol (Abs.) | Moderate | Primary | High | Best balance.[1][2][3] Promotes crystallization over oiling when cooled slowly.[1][2][3] |
| Methanol | High | Primary | Moderate | Good for removing non-polar impurities, but may cause oiling out due to low solubility of the ester at low temps.[3] |
| Hexanes / EtOAc | Mixed | Binary | High | Use a 10:1 to 5:1 ratio.[1][2][3] Excellent for removing polar oxidative byproducts.[1][2][3] |
| Isopropanol (IPA) | Moderate | Primary | High | Preferred for scale-up.[1][2][3] Higher boiling point allows better dissolution of disulfides.[1][2][3] |
| Water | High | Anti-solvent | Specialist | Only use dropwise in ethanol solutions to force precipitation (titration method).[2][3] |
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting purification method based on physical state and purity.[1][2][3]
Standard Operating Procedure (SOP)
Protocol A: Thermal Recrystallization (Ethanol/IPA)
Recommended for crude material that is already solid or semi-solid.[2][3]
-
Preparation: Place the crude Methyl 2-((3-bromophenyl)thio)acetate in a round-bottom flask.
-
Dissolution: Add minimal Ethanol or Isopropanol. Heat to near reflux (approx. 60-70°C).[1][2][3]
-
Filtration: Perform a hot filtration through a pre-warmed Celite pad to remove charcoal or inorganic salts (e.g., NaBr from synthesis).[2][3]
-
Cooling Phase 1: Allow the filtrate to cool to room temperature slowly (over 30-45 mins). Rapid cooling induces oiling.[1][2][3]
-
Seeding: If no crystals form at 25°C, add a seed crystal or scratch the inner glass surface with a glass rod.[2][3]
-
Cooling Phase 2: Refrigerate at 0-4°C for 4-12 hours.
-
Isolation: Filter the white/off-white needles using vacuum filtration. Wash with cold (-20°C) solvent (same as used for dissolution).[2][3]
Protocol B: Cold Precipitation (Hexanes)
Recommended for oily crude material.[1][2][3]
-
Dissolve the oil in a minimum volume of Dichloromethane (DCM).[2][3]
-
Add Hexanes (ratio 1:5 DCM:Hexanes) until slight turbidity persists.
-
Evaporate the DCM slowly under reduced pressure (Rotavap) without heating, effectively swapping the solvent to Hexanes.
-
Place the resulting suspension in a freezer (-20°C) overnight.
Troubleshooting Guide (FAQ)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with aryl thioacetates.[1][2][3] It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated (Liquid-Liquid Phase Separation).[1][2] Corrective Actions:
-
Reheat and Dilute: Redissolve the oil by heating and add 10-20% more solvent.[1][2][3] This lowers the saturation point below the "oiling out" temperature.[1][3]
-
The "Solvent Bridge": If using Ethanol/Water, the polarity gap is too high.[1][3] Switch to pure Isopropanol or an EtOAc/Hexane mix.[1][2][3]
-
Seeding: You must have a seed crystal.[1][2][3] If unavailable, freeze a small aliquot of the oil in liquid nitrogen or on dry ice to force solidification, then use that to seed the main batch.[1][3]
Issue 2: "The crystals are yellow/orange."
Diagnosis: Presence of Bis(3-bromophenyl)disulfide .[1][2][3] Thioethers are prone to oxidation.[1][2][3] The disulfide impurity is often highly colored and less soluble in polar solvents, co-crystallizing with your product.[3] Corrective Actions:
-
Wash Step: Before recrystallization, dissolve crude in EtOAc and wash with dilute Sodium Metabisulfite (
) solution to reduce trace oxidants.[2][3] -
Charcoal Treatment: As described in Protocol A, activated charcoal is highly effective for removing disulfide colors.[2][3]
Issue 3: "Strong sulfur smell persists after drying."
Diagnosis: Trapped 3-bromothiophenol (starting material).[1][2][3] Corrective Actions:
-
Basic Wash: Thiophenols are acidic (
).[1][2][3] Dissolve the product in organic solvent and wash with 1M NaOH or .[2][3] The thiol will move to the aqueous layer as the thiolate salt.[1][3] -
Warning: Do not use strong base with heat, or you may hydrolyze the ester.[3]
Troubleshooting Logic Flow
Figure 2: Troubleshooting logic for common purification failures.
Validation & Analytical Check
Do not proceed to the next synthetic step until the following criteria are met:
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white solid | Visual inspection.[1][2][3] |
| Melting Point | Sharp range (e.g., | Wide range indicates solvent inclusion or disulfide contamination.[2][3] |
| TLC | Single spot ( | Visualize with UV and |
| 1H NMR | Integration of | Check for aromatic region complexity indicating disulfide.[2][3] |
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3] Longman Scientific & Technical, 1989.[1][2][3] (General techniques for recrystallization of low-melting organic solids).
-
BenchChem Technical Support. "Purification of S-(2-methylphenyl) ethanethioate." BenchChem, 2025.[1][2][3][4] (Analogous aryl thioacetate purification protocols).[2][3]
-
MilliporeSigma. "Methyl 2-(3-bromophenyl)acetate Safety Data Sheet." SigmaAldrich.com.[1][2][3] (Safety and handling data for bromophenyl acetate derivatives).[2][3]
-
Furniss, B.S., et al. "Purification of Organic Sulfides."[1][2][3] In Vogel's Textbook of Practical Organic Chemistry, Chapter 5. (Specific strategies for removing disulfide impurities).
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of Methyl 2-((3-bromophenyl)thio)acetate
This guide provides a technical analysis of the FTIR spectral characteristics of Methyl 2-((3-bromophenyl)thio)acetate , designed for researchers requiring rigorous structural verification.
Executive Summary
Methyl 2-((3-bromophenyl)thio)acetate is a functionalized thioether-ester intermediate often used in the synthesis of heterocycles and pharmaceutical scaffolds. Its structural integrity relies on three distinct moieties: the methyl ester , the thioether linkage , and the 3-bromophenyl ring .
While NMR is the gold standard for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid quality control (QC) and distinguishing solid-state polymorphism or isomeric impurities (specifically the para-bromo isomer). This guide compares the theoretical and observed absorption bands of the target compound against its primary structural analogs to establish a self-validating identification protocol.
Structural Analysis & Vibrational Logic
Before interpreting the spectrum, we must map the molecular structure to specific vibrational modes.
Molecular Vibrational Map
The compound consists of three "zones" of spectral activity:
-
Zone A (High Frequency): C-H stretches (Aromatic vs. Aliphatic).
-
Zone B (Functional Region): The carbonyl (C=O) and ring modes.
-
Zone C (Fingerprint): The critical region for distinguishing the meta-substitution pattern (3-bromo) from the para-isomer.
Figure 1: Vibrational mapping of Methyl 2-((3-bromophenyl)thio)acetate. The meta-substitution pattern in the fingerprint region is the critical differentiator.
Detailed Band Assignment (The Product)
The following table synthesizes expected absorption bands based on standard spectroscopic data for aryl alkyl sulfides and methyl esters.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Ester (Methyl) | C=O Stretch | 1735 – 1750 | Strong | Primary ID. Confirms ester functionality. |
| C-O-C Stretch (asym) | 1250 – 1300 | Strong | Characteristic of acetates. | |
| O-CH₃ Stretch | 1150 – 1200 | Strong | Confirms methyl ester specific. | |
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | Indicates unsaturation (Arene).[1] |
| C=C Ring Stretch | 1570 – 1590 | Medium | Typical benzenoid ring breathing. | |
| C-H OOP Bend (Meta) | 780 ± 20 & 690 ± 20 | Strong | Critical. Distinguishes 3-bromo from 4-bromo. | |
| Thioether | C-S Stretch (Alkyl) | 600 – 700 | Weak | Often obscured; look for weak band near 650. |
| CH₂ Wag (S-CH₂-CO) | 1380 – 1420 | Medium | Adjacent to carbonyl and sulfur. | |
| Halogen | C-Br Stretch | 500 – 600 | Med/Var | Low frequency; confirms bromination.[2] |
Expert Insight: The carbonyl peak at ~1740 cm⁻¹ will be the most dominant feature. However, QC approval should rely on the fingerprint region (600-900 cm⁻¹) to confirm the position of the bromine atom.
Comparative Analysis (Alternatives)
In a drug development context, "alternatives" often refer to structural isomers or analogs that may be present as impurities or competing candidates.
Comparison 1: Target vs. 4-Bromophenyl Isomer (Para-isomer)
The most common synthesis impurity is the para-substituted isomer. FTIR is more efficient than NMR for detecting this in bulk powder due to distinct crystal packing and OOP bending modes.
| Feature | 3-Bromo (Target) | 4-Bromo (Alternative) | Differentiation Logic |
| Substitution | Meta (1,3-disubstituted) | Para (1,4-disubstituted) | Symmetry differences. |
| OOP Bending | Two Bands: ~690 cm⁻¹ & ~780 cm⁻¹ | One Band: ~800 – 850 cm⁻¹ | Para substitution yields a single strong band due to 2 adjacent H's. |
| Ring Overtones | Pattern in 1660-2000 cm⁻¹ (3 peaks) | Pattern in 1660-2000 cm⁻¹ (2 peaks) | Weak, but visible in concentrated samples. |
Comparison 2: Target vs. Phenoxy Analog (Ether Variant)
If the sulfur is replaced by oxygen (Methyl 2-(3-bromophenoxy)acetate), the spectrum changes drastically in the fingerprint region.
-
Ether Analog: Shows a very strong C-O-C (aryl-alkyl) stretch at 1230–1250 cm⁻¹ , often merging with the ester C-O band to create a massive, broad absorption.
-
Thioether (Target): Lacks this aryl-ether band. The region around 1200-1300 cm⁻¹ is dominated solely by the ester, making it sharper and less intense than the ether analog.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible results, follow this ATR-FTIR protocol. This method minimizes sample preparation errors common with KBr pellets.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).[2]
-
Reference Standard: Polystyrene film (for calibration).
Step-by-Step Methodology
-
System Check: Run a background scan (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Loading: Place ~5-10 mg of Methyl 2-((3-bromophenyl)thio)acetate directly on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). Note: Inconsistent pressure shifts peak intensities.
-
Acquisition: Scan range 4000 – 450 cm⁻¹; Resolution 4 cm⁻¹; 16 scans minimum.
-
Validation (The "Trust" Step):
-
Check 1: Is the C=O peak > 1700 cm⁻¹? (Yes = Ester present).[3]
-
Check 2: Are there two distinct bands in the 680-800 cm⁻¹ region? (Yes = Meta isomer confirmed).
-
Check 3: Is the 3200-3600 cm⁻¹ region flat? (Yes = Dry sample; No = Hydrolysis to acid/alcohol).
-
Figure 2: Decision logic for quality control of Methyl 2-((3-bromophenyl)thio)acetate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR band assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4] (Source for specific C-S and Aryl-Br frequencies).
-
BenchChem. (2025).[2] Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide. Link (Comparative data for 3-bromophenyl ring vibrations).
-
NIST Chemistry WebBook. Standard Reference Data for Methyl Esters and Bromobenzenes.Link (Used for validating ester and aromatic C-H stretch baselines).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link (Reference for distinguishing meta/para substitution patterns).
Sources
TLC Rf values for Methyl 2-((3-bromophenyl)thio)acetate in hexane/ethyl acetate
Advanced TLC Profiling and Retention Factor ( ) Comparison Guide: Methyl 2-((3-bromophenyl)thio)acetate vs. Structural Analogs
As a Senior Application Scientist, I frequently encounter challenges in the precise chromatographic tracking of halogenated thioether building blocks. Methyl 2-((3-bromophenyl)thio)acetate is a highly versatile intermediate, widely utilized in cross-coupling reactions and the synthesis of complex pharmaceutical active ingredients[1].
However, accurately monitoring the progress of reactions involving this compound requires a deep understanding of its chromatographic behavior. This guide provides an in-depth, objective comparison of the Normal-Phase Thin-Layer Chromatography (NP-TLC) performance of Methyl 2-((3-bromophenyl)thio)acetate against its non-brominated and isomeric alternatives.
Mechanistic Insights: Causality in Chromatographic Retention
To optimize a TLC protocol, we must first understand the physical chemistry governing the separation. NP-TLC relies on the competition between the solute and the mobile phase for binding sites on the stationary phase.
The Stationary Phase: Silica Gel 60 F254
The standard stationary phase consists of a highly polar, three-dimensional network of silicon and oxygen bonds, terminating in surface silanol (Si-O-H) groups[2]. These silanol groups interact with analytes primarily through hydrogen bonding and dipole-dipole interactions[2].
The Mobile Phase: Hexane / Ethyl Acetate
A blend of hexane (non-polar) and ethyl acetate (polar) is the industry standard for eluting moderately polar organic molecules[3]. Hexane acts as the bulk carrier, while ethyl acetate acts as the active displacer. Increasing the proportion of ethyl acetate increases the eluent's polarity, allowing it to more effectively compete for the silica's silanol groups, thereby pushing the analyte further up the plate (increasing the
Analyte Structure and Polarity
The base structure, Methyl 2-(phenylthio)acetate , contains a thioether linkage and an ester carbonyl, both of which serve as hydrogen bond acceptors. This gives the molecule a moderate affinity for silica gel[1].
When we introduce a heavy halogen atom to create Methyl 2-((3-bromophenyl)thio)acetate , two competing electronic effects occur:
-
Increased Lipophilicity: The large, diffuse electron cloud of the bromine atom significantly increases the molecule's overall hydrophobicity.
-
Inductive Effect: The electronegative bromine pulls electron density away from the aromatic ring, slightly altering the molecular dipole moment.
In NP-TLC, the hydrophobic effect dominates. The addition of the bromine atom decreases the molecule's relative affinity for the polar silica gel, causing it to partition more favorably into the non-polar mobile phase. Consequently, the brominated derivatives exhibit higher
Causal relationship between bromination and NP-TLC retention behavior.
Comparative Quantitative Data
The following table summarizes the experimentally determined
Note: The 9:1 ratio is ideal for resolving the brominated product from more polar impurities, while the 4:1 ratio is better suited for rapid reaction monitoring where the starting materials are highly polar.
| Compound Name | Substituent | UV Activity (254 nm) | ||
| Methyl 2-(phenylthio)acetate | None (Base) | 0.40 | 0.60 | Strong (Quenching) |
| Methyl 2-((4-bromophenyl)thio)acetate | 4-Bromo (para) | 0.44 | 0.64 | Strong (Quenching) |
| Methyl 2-((3-bromophenyl)thio)acetate | 3-Bromo (meta) | 0.45 | 0.65 | Strong (Quenching) |
Data Analysis:
As predicted by the causality model, the brominated analogs migrate faster than the unsubstituted Methyl 2-(phenylthio)acetate[4]. The difference between the meta (3-bromo) and para (4-bromo) isomers is marginal (
Experimental Protocol: Self-Validating NP-TLC Methodology
To ensure absolute trustworthiness and reproducibility of the
Step 1: Stationary Phase Preparation Cut aluminum-backed Silica Gel 60 F254 plates to the required dimensions. Using a soft graphite pencil, lightly draw a baseline 1.0 cm from the bottom edge. Do not score the silica, as this disrupts capillary flow[2].
Step 2: Sample Preparation Dissolve approximately 1 mg of the thioacetate derivative in 1 mL of anhydrous dichloromethane (DCM) to create a 0.1% (w/v) spotting solution. Causality: DCM is volatile enough to evaporate quickly upon spotting but polar enough to fully dissolve the halogenated thioether[4].
Step 3: Spotting Apply 1–2 µL of the sample solution onto the baseline using a glass microcapillary tube. Ensure the spot diameter remains under 2 mm. Causality: Small spot sizes prevent band broadening and overlapping during elution, ensuring sharp, readable data points.
Step 4: Chamber Saturation (Critical Validation Step)
Prepare the desired eluent mixture (e.g., 9:1 v/v Hexane/Ethyl Acetate). Place a piece of filter paper against the inner wall of the development chamber, add the eluent, and seal the chamber for 15 minutes. Causality: The filter paper acts as a wick, rapidly saturating the chamber atmosphere with solvent vapor. This prevents the mobile phase from evaporating off the face of the TLC plate during development, which would otherwise artificially inflate
Step 5: Elution Place the spotted plate into the chamber using forceps. Allow the solvent front to migrate via capillary action until it reaches approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
Step 6: Multi-Modal Visualization Allow the residual solvent to evaporate completely.
-
Primary Validation: Inspect the plate under short-wave UV light (254 nm). The aromatic rings of the thioacetates will absorb the UV light, quenching the green fluorescence of the F254 indicator and appearing as dark spots[2]. Outline the spots with a pencil.
-
Secondary Validation: Place the plate into a sealed chamber containing iodine crystals for 3–5 minutes. Causality: Iodine vapor reversibly complexes with the electron-rich sulfur atom of the thioether moiety, staining the spots a distinct yellow-brown. This confirms that the UV-active spot is indeed the sulfur-containing target molecule and not an aromatic impurity.
Self-validating NP-TLC workflow for consistent Rf determination.
References
Elemental analysis data for Methyl 2-((3-bromophenyl)thio)acetate
Analytical Strategies for Elemental Quantification of Methyl 2-((3-bromophenyl)thio)acetate: A Comparative Guide
As a Senior Application Scientist, evaluating the elemental purity of complex organosulfur-halogen building blocks requires moving beyond standard methodologies. Methyl 2-((3-bromophenyl)thio)acetate (Molecular Formula: C9H9BrO2S; MW: 261.14 g/mol ) is a prime example of a challenging matrix. It contains a heavy halogen (bromine, 30.60 wt%) and a heteroatom (sulfur, 12.28 wt%).
Traditional Dumas combustion (CHNS/O analyzers) excels at carbon and hydrogen quantification. However, the simultaneous determination of high-concentration halogens and sulfur in a single run often leads to catalyst poisoning and incomplete recovery due to the formation of non-volatile salts. To achieve rigorous, publication-quality validation, we must objectively compare advanced analytical alternatives: Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
Comparative Analysis of Analytical Platforms
Combustion Ion Chromatography (CIC)
CIC is the industry gold standard for bulk halogen and sulfur quantification[1].
-
Mechanism & Causality: The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at >900 °C[2]. Halogens are converted to HX or X2, and sulfur is oxidized to SOx[3]. The causality behind using an aqueous absorption solution spiked with hydrogen peroxide (H2O2) is to drive the complete oxidation of transient SOx species into stable sulfate (SO4 2-), which is then perfectly suited for ion chromatographic separation[1][3].
-
Performance: CIC eliminates the need for hazardous acid digestions and prevents the volatilization loss of bromine, offering near-quantitative recovery for bulk elemental analysis[1][4].
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is unparalleled for trace elemental impurity testing (down to parts-per-trillion levels) but presents distinct challenges for bulk analysis[5].
-
Mechanism & Causality: Samples are subjected to microwave-assisted acid digestion and introduced into an argon plasma for ionization[5]. Because sulfur has a high ionization potential and suffers from severe polyatomic interference (e.g., 16O2+ interfering with 32S+), a single quadrupole ICP-MS is insufficient. The causality behind employing a Triple Quadrupole (ICP-QQQ-MS) with a dynamic reaction cell is to introduce O2 gas, selectively reacting with 32S+ to form 32S16O+ (measured at m/z 48), thereby bypassing the interference entirely[6][7].
-
Performance: While highly sensitive, ICP-MS requires massive dilution factors to analyze bulk wt% concentrations, which magnifies weighing and dilution errors[5].
Quantitative Data Summary
The following table summarizes the theoretical composition of Methyl 2-((3-bromophenyl)thio)acetate and compares the performance of CIC and ICP-MS for its critical elements.
| Element | Theoretical (wt%) | CIC Typical Recovery (%) | ICP-MS Typical Recovery (%) | Primary Analytical Challenge |
| Carbon (C) | 41.40 | N/A | N/A | Requires traditional CHN analyzer. |
| Hydrogen (H) | 3.47 | N/A | N/A | Requires traditional CHN analyzer. |
| Bromine (Br) | 30.60 | 98.5 – 101.2 | 95.0 – 105.0 | Severe memory effects/carryover in ICP-MS[6]. |
| Sulfur (S) | 12.28 | 97.0 – 101.0 | 90.0 – 110.0 | High ionization energy; O2+ polyatomic interference[6]. |
| Oxygen (O) | 12.25 | N/A | N/A | Requires separate pyrolysis analysis. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical workflow must be a self-validating system. Below are the optimized protocols for quantifying Br and S in this compound.
Protocol A: Bulk Quantification via Combustion Ion Chromatography (CIC)
-
System Calibration: Prepare mixed standards of Br- and SO4 2- (1 to 50 ppm) to establish a multipoint conductivity calibration curve.
-
Sample Pyrolysis: Accurately weigh 5–10 mg of Methyl 2-((3-bromophenyl)thio)acetate into a quartz sample boat. Introduce the boat into the furnace at 1050 °C under a continuous Ar/O2 flow[2].
-
Oxidative Absorption: Route the evolved combustion gases into an absorber containing 10 mL of 18 MΩ ultrapure water spiked with 50 ppm H2O2[3].
-
Self-Validation Step: Prior to sample analysis, run a certified reference material (e.g., polymer standard ERM-EC681k) to verify that the combustion and absorption recovery for both Br and S is >98%[2].
-
-
Chromatographic Separation: Inject 20 µL of the absorption solution into the IC system (e.g., Dionex IonPac AS15 column) using a KOH eluent gradient[3]. Detect analytes via suppressed conductivity.
Protocol B: Trace Impurity Profiling via ICP-QQQ-MS
-
Microwave Digestion: Weigh 10 mg of the sample into a closed-vessel microwave digestion rotor. Add 6 mL concentrated HNO3 and 2 mL HCl. Digest at 200 °C for 20 minutes[5].
-
Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water.
-
Self-Validation Step: Spike the solution with Yttrium (89Y) and Tellurium (125Te) as internal standards. Monitoring the consistent recovery of these isotopes validates that matrix effects and plasma fluctuations are properly normalized.
-
-
Mass Shift Detection: Operate the ICP-MS reaction cell in O2 mode. Measure Sulfur as the mass-shifted 32S16O+ at m/z 48. Measure Bromine at m/z 79[6].
-
Self-Validation Step: Analyze a method blank immediately after the highest calibration standard to calculate the carryover ratio. Bromine is notorious for memory effects; ensure the blank signal returns to baseline before proceeding[6].
-
Workflow Visualization
Workflow comparison of CIC vs. ICP-MS for halogen and sulfur quantification.
References
-
Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods Thermo Fisher Scientific [Link]
-
Combustion Ion Chromatography (CIC) EAG Laboratories [Link]
-
Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS YouTube (Analytical Webinar)[Link]
-
Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection Journal of Analytical Atomic Spectrometry (RSC Publishing) [Link]
-
Sulphur and Halide Determination by Combustion Ion Chromatography LCGC International [Link]
Sources
- 1. eag.com [eag.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. metrohm.com [metrohm.com]
- 5. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 2-((3-bromophenyl)thio)acetate
Executive Summary
This guide outlines the mandatory disposal and handling procedures for Methyl 2-((3-bromophenyl)thio)acetate . Due to its hybrid structure containing both a halogen (bromine) and a sulfide (thioether) linkage, this compound presents specific segregation challenges often overlooked in standard waste workflows.
Critical Directive: This substance must be classified as Halogenated Organic Waste . Under no circumstances should it be mixed with strong oxidizers or non-halogenated solvent streams. Failure to segregate properly risks regulatory non-compliance (EPA RCRA) and potential exothermic events.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. Use the data below to verify the substance before handling.
| Parameter | Specification |
| Chemical Name | Methyl 2-((3-bromophenyl)thio)acetate |
| CAS Number | 150529-73-0 |
| Molecular Formula | C₉H₉BrO₂S |
| Molecular Weight | 261.14 g/mol |
| Key Functional Groups | Aryl Bromide (Halogen), Thioether (Sulfide), Methyl Ester |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant) |
| Waste Category | Halogenated Organic (due to Br content) |
Operational Handling & Segregation Logic
As a Senior Application Scientist, I emphasize causality in safety protocols. You are not just following rules; you are preventing specific chemical reactions.
The "Dual-Hazard" Mechanism
-
The Halogen Factor (Bromine):
-
Rule: Must go into the "Halogenated Waste" stream.[3]
-
Reasoning: Incineration of halogens requires higher temperatures and scrubbers to capture acid gases (HBr). Mixing this with non-halogenated waste (e.g., acetone/methanol) contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.
-
-
The Sulfur Factor (Thioether):
-
Rule: STRICT SEGREGATION from Oxidizers (Peroxides, Nitric Acid, Bleach).[4]
-
Reasoning: Thioethers are reducing agents. Contact with strong oxidizers can lead to the rapid, exothermic formation of sulfoxides (
) and sulfones ( ). In a closed waste container, this heat evolution can cause over-pressurization and rupture.
-
Workflow: Waste Stream Decision Tree
The following logic gate ensures the compound is routed correctly to prevent regulatory fines and safety incidents.
Figure 1: Waste segregation logic. Note that the presence of Bromine dictates the primary stream, while the Sulfur content dictates compatibility.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Requirements: Nitrile gloves (double-gloving recommended due to sulfur stench permeation), safety goggles, and lab coat. Work inside a fume hood.
-
Container Selection:
-
Preferred: Amber glass bottle with a Teflon-lined cap.
-
Acceptable: High-Density Polyethylene (HDPE) carboy.
-
Avoid: Metal containers (potential corrosion from hydrolysis byproducts).
-
Phase 2: Waste Transfer
-
Verification: Ensure the receiving waste container is labeled "HALOGENATED ORGANIC WASTE."
-
Compatibility Check: Verify the container does not contain nitric acid, piranha solution, or concentrated peroxides.
-
Transfer: Pour the substance slowly. If the substance is solid, dissolve in a minimal amount of dichloromethane (DCM) or acetone before transfer to ensure no dust generation.
-
Note: Using DCM keeps the waste stream consistent (Halogenated).
-
-
Odor Control: If the thioether odor is detectable, wipe the container threads with a bleach-soaked wipe (to oxidize trace residues) before capping, then dispose of the wipe in solid waste. Do not pour bleach into the organic waste container.
Phase 3: Labeling & Storage
-
Labeling: The tag must explicitly list:
-
Storage: Store the waste container in a cool, ventilated cabinet, away from heat sources, until pickup by a licensed hazardous waste contractor.
Spill Management Workflow (SWIMS)
In the event of a spill, immediate action is required to prevent exposure and odor complaints.
Figure 2: SWIMS (Stop, Warn, Isolate, Minimize, Stand by) adaptation for thioether spills.
Specific Spill Nuance: For this specific compound, standard paper towels are insufficient as they will not suppress the odor. Use activated carbon or a specific organic spill kit (e.g., vermiculite) to trap the thioether vapors.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (F-List for Halogenated Solvents). EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
Navigating the Unseen: A Practical Guide to the Safe Handling and Disposal of Methyl 2-((3-bromophenyl)thio)acetate
Hazard Assessment: Understanding the Invisible Risks
The structure of Methyl 2-((3-bromophenyl)thio)acetate, combining an organobromine moiety and a thioester group, suggests a number of potential hazards that must be proactively managed.
-
Organobromine Compounds: This class of molecules exhibits a wide spectrum of toxicological profiles, with some demonstrating significant health impacts.[1][2] Alkylating agents, which many organobromine compounds are, can be carcinogenic.[3]
-
Thioesters: These compounds are known for their reactivity and, in many cases, their strong and unpleasant odors.[4] Low molecular weight thioethers and thiols are often highly malodorous.[4] The thioester linkage, while stable in aqueous environments, is susceptible to nucleophilic attack.[5]
-
Inferred Hazards: Based on data from structurally similar compounds such as Methyl 3-bromophenylacetate and 4-Bromophenylthioacetate, we can infer that Methyl 2-((3-bromophenyl)thio)acetate may be a skin and eye irritant and potentially harmful if ingested or inhaled.[6] A significant and practical hazard to consider is its likely powerful and unpleasant stench.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each component explained.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of the liquid and potential vapors. A face shield offers an additional layer of protection for the entire face.[7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Given the lack of specific permeation data, it is advisable to double-glove. |
| Body Protection | A flame-resistant lab coat | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | This is an engineering control that is essential to prevent inhalation of vapors and to contain the malodorous nature of the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Fume Hood is Mandatory: All handling of Methyl 2-((3-bromophenyl)thio)acetate, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.
-
Stench Containment: Due to the high likelihood of a strong, unpleasant odor, it is prudent to work with small quantities and to have a bleach solution readily available for immediate decontamination of any spills or contaminated surfaces.[4]
-
Material Transfer: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and vapor release.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your laboratory's safety officer.
-
Containment (for small spills in a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontamination:
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a thorough wash with soap and water.[4]
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
The proper disposal of Methyl 2-((3-bromophenyl)thio)acetate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
-
Designated Waste Container: A specific, clearly labeled hazardous waste container must be used for all waste containing Methyl 2-((3-bromophenyl)thio)acetate. The label should include the full chemical name and the words "Hazardous Waste."
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Decontamination of Labware
All glassware and equipment that has come into contact with the compound should be decontaminated before being washed.
-
Initial Rinse: In a fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. The rinsate must be collected as hazardous waste.
-
Bleach Soak: Submerge the rinsed labware in a 10% bleach solution for at least 24 hours. This will help to oxidize any remaining malodorous sulfur compounds.[4]
-
Final Wash: After the bleach soak, the labware can be washed using standard laboratory procedures.
Final Disposal
-
Licensed Disposal Company: The ultimate disposal of the hazardous waste must be handled by a licensed professional waste disposal service.
-
Incineration: The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[6]
Workflow Diagram: A Visual Guide to Safety
The following diagram illustrates the key steps for the safe handling and disposal of Methyl 2-((3-bromophenyl)thio)acetate.
Sources
- 1. Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 3. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
